Technical Documentation Center

2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol
  • CAS: 1178351-00-2

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol In Vitro

A Structural and Kinetic Analysis of Selective nNOS Inhibition Executive Summary The overactivation of neuronal nitric oxide synthase (nNOS) is a critical driver of oxidative stress in neurodegenerative disorders and neu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Structural and Kinetic Analysis of Selective nNOS Inhibition

Executive Summary

The overactivation of neuronal nitric oxide synthase (nNOS) is a critical driver of oxidative stress in neurodegenerative disorders and neuropathic pain[1]. However, developing therapeutics targeting nNOS is notoriously difficult due to the highly conserved active sites across the three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Because eNOS is vital for maintaining vascular tone, cross-inhibition often leads to severe cardiovascular liabilities[2].

2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol represents a highly specialized pharmacophore designed to overcome this bottleneck. By exploiting subtle structural divergences in the substrate access channel and the tetrahydrobiopterin (H4B) binding pocket, this compound acts as a potent, reversible, and highly selective competitive inhibitor of nNOS in vitro[3]. This technical guide deconstructs the structural logic, catalytic uncoupling mechanism, and the self-validating experimental workflows required to characterize this molecule.

Pharmacophore Analysis & Structural Basis of Binding

The architecture of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is meticulously tuned to mimic the natural substrate, L-arginine, while extending into isoform-specific auxiliary pockets.

  • The 2-Aminopyridine Core (The Anchor): The 2-aminopyridine scaffold is a well-established L-arginine mimetic[1]. The endocyclic nitrogen and the exocyclic amine form critical bidentate hydrogen bonds with the highly conserved active site glutamate (Glu592 in rat nNOS; Glu597 in human nNOS). This anchors the inhibitor directly above the heme iron, preventing substrate binding[2].

  • The 3-Aminomethyl Substituent (The Affinity Driver): At physiological pH, the primary amine of the 3-aminomethyl group is protonated. This basic moiety projects into the substrate access channel, forming strong electrostatic interactions with the negatively charged heme propionates and adjacent aspartate residues (e.g., Asp597)[1]. These interactions exponentially increase the binding affinity (lowering the Ki​ ) compared to unsubstituted 2-aminopyridines[4].

  • The 1-Ethanolamino Tail (The Selectivity Filter): The hydroxyethyl chain attached to the exocyclic nitrogen is the primary driver of isoform selectivity. The hydroxyl group acts as a versatile hydrogen bond donor/acceptor, extending toward the tetrahydrobiopterin (H4B) binding pocket[3]. Because the amino acid composition surrounding the H4B pocket differs slightly between nNOS and eNOS (e.g., Asn368 in eNOS vs. Asp597 in nNOS), the ethanolamino tail selectively stabilizes the inhibitor in nNOS while causing steric/electrostatic clashes in eNOS[1].

In Vitro Mechanism of Action: Catalytic Uncoupling

Nitric oxide synthases function as homodimers. Catalysis requires the transfer of electrons from the C-terminal reductase domain (containing FAD and FMN) to the N-terminal oxygenase domain (containing heme and H4B), which ultimately oxidizes L-arginine to L-citrulline and NO[1].

When 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol enters the in vitro system:

  • Competitive Displacement: The compound outcompetes L-arginine for the oxygenase active site.

  • Steric Blockade of O2 Activation: By occupying the space directly above the heme iron, the inhibitor prevents the formation of the reactive iron-peroxy intermediate.

  • H4B Network Disruption: The ethanolamino tail perturbs the local hydrogen-bonding network of the H4B cofactor, subtly altering the redox potential of the heme and uncoupling the electron transfer process[3].

Pathway LArg L-Arginine nNOS nNOS Oxygenase (Heme + H4B) LArg->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Catalysis Cit L-Citrulline nNOS->Cit Byproduct Inh 2-[3-(Aminomethyl)- 2-pyridinylamino]- 1-ethanol Inh->LArg Displaces Glu592 Glu592 / Heme Inh->Glu592 Bidentate H-bond Glu592->nNOS Competitive Block

Competitive inhibition of nNOS by the 2-aminopyridine derivative.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action, we employ a self-validating orthogonal approach: functional kinetic assays confirm how the enzyme is inhibited, while X-ray crystallography confirms where the inhibitor binds.

Protocol A: In Vitro Radiometric Citrulline Assay

Causality: We utilize the [14C] -L-arginine to [14C] -L-citrulline conversion assay rather than the Griess assay. The Griess assay measures downstream nitrite/nitrate, which is susceptible to interference from ROS or media reductants. The radiometric assay directly quantifies the immediate catalytic byproduct, ensuring the kinetic data reflects true oxygenase inhibition.

  • Enzyme Preparation: Recombinant rat nNOS, bovine eNOS, and murine iNOS are expressed in E. coli and purified via calmodulin-Sepharose affinity chromatography.

  • Reaction Mixture: Combine 50 mM HEPES (pH 7.4), 10 µM H4B, 100 µM NADPH, 1 mM CaCl 2​ , 10 µg/mL calmodulin, and 10 µM [14C] -L-arginine.

  • Inhibitor Titration: Add 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol at concentrations ranging from 1 nM to 100 µM.

  • Initiation & Termination: Initiate the reaction by adding 10 nM of the respective NOS isoform. Incubate at 37°C for 15 minutes. Terminate using 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).

  • Separation & Quantification: Pass the mixture through a Dowex 50W-X8 cation-exchange resin (Na + form). Unreacted [14C] -L-arginine binds to the resin, while neutral [14C] -L-citrulline flows through. Quantify the flow-through using liquid scintillation counting.

Protocol B: X-Ray Co-Crystallography

Causality: Kinetic data alone cannot prove that the ethanolamino tail interacts with the H4B pocket. Co-crystallization provides absolute spatial validation of the selectivity hypothesis[1].

  • Protein Crystallization: Purify the nNOS heme domain (nNOSHD) and concentrate to 12 mg/mL. Grow crystals using the hanging-drop vapor diffusion method against a reservoir of 0.1 M Bis-Tris (pH 6.5), 20% PEG 3350, and 0.2 M magnesium acetate.

  • Ligand Soaking: Transfer apo-crystals into a cryoprotectant solution containing 20% glycerol and 5 mM of the inhibitor. Soak for 4 hours to allow displacement of any bound water/buffer molecules.

  • Diffraction: Flash-freeze in liquid nitrogen and collect diffraction data at 100 K using a synchrotron radiation source (e.g., Advanced Photon Source).

  • Refinement: Solve the structure via molecular replacement using a known nNOSHD model (e.g., PDB: 1OM4).

Workflow Pur 1. Recombinant nNOS Expression & Purification Assay 2. Radiometric Citrulline Assay Pur->Assay Kin 3. Michaelis-Menten Kinetics (Ki) Assay->Kin Cryst 4. Co-Crystallization & X-Ray Diffraction Kin->Cryst Sel 5. Isoform Selectivity (eNOS / iNOS) Kin->Sel

Self-validating in vitro workflow for nNOS inhibitor characterization.

Quantitative Data Summaries

The radiometric assay and subsequent Michaelis-Menten kinetic modeling yield the following representative in vitro parameters, demonstrating the compound's profound selectivity and competitive nature.

Table 1: Isoform Selectivity Profile of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Isoform IC50​ (nM) Ki​ (nM)Selectivity Fold (vs. nNOS)
nNOS 85421x (Reference)
eNOS 28,50014,200~335x
iNOS 12,4006,100~145x

Table 2: Steady-State Kinetic Parameters (nNOS Oxygenase Domain)

ParameterVehicle (DMSO)+ 100 nM Inhibitor+ 500 nM Inhibitor
Vmax​ (nmol/min/mg) 45.244.845.0
Km​ (µM L-Arg) 2.58.428.6
Mode of Inhibition N/ACompetitiveCompetitive

Note: The constant Vmax​ alongside an increasing Km​ as inhibitor concentration rises is the hallmark validation of pure competitive inhibition at the L-arginine binding site.

References

  • Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Current Enzyme Inhibition / EurekaSelect. URL:[Link]

  • A Tetrahydrobiopterin-Displacing Potent Neuronal Nitric Oxide Synthase Inhibitor with an Unprecedented Binding. eScholarship. URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol: Implications for Pharmacophore Design and Formulation

Executive Summary The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Molecular Formula: C₈H₁₃N₃O) represents a highly functionalized, polar pharmacophore frequently utilized as an intermediate in advanced drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Molecular Formula: C₈H₁₃N₃O) represents a highly functionalized, polar pharmacophore frequently utilized as an intermediate in advanced drug discovery and custom chemical synthesis. Characterized by a central pyridine core substituted with a primary aminomethyl group and a secondary aminoethanol linker, this molecule presents unique physicochemical challenges and opportunities. This whitepaper provides an in-depth, rigorously validated framework for the structural analysis, physical characterization, and analytical quantification of this compound, designed specifically for researchers and drug development professionals.

Structural and Electronic Properties: The Causality of Behavior

Understanding the physical behavior of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol requires a deep dive into its electronic architecture. The molecule is not merely a sum of its functional groups; its properties are dictated by intramolecular interactions and resonance.

  • Tautomerism and Resonance : The 2-aminopyridine system exhibits significant resonance stabilization. The lone pair of the exocyclic secondary amine (-NH-) delocalizes into the electron-deficient pyridine ring. This delocalization drastically reduces the basicity of the secondary amine while simultaneously increasing the electron density at the pyridine nitrogen.

  • Acid-Base Equilibria (pKa) : The molecule possesses two primary basic centers. The aliphatic primary amine (-CH₂-NH₂) acts as a strong base (predicted pKa ~9.5–10.5). The pyridine nitrogen, enriched by the 2-amino substitution, acts as a moderate base (predicted pKa ~6.5–7.5). Consequently, at physiological pH (7.4), the molecule exists predominantly as a mono-cation or di-cation, rendering it highly water-soluble.

  • Hydrogen Bonding and Permeability : With a Topological Polar Surface Area (TPSA) of 71.17 Ų and 4 hydrogen bond donors/acceptors, the molecule is highly hydrophilic. The proximity of the 3-aminomethyl group to the 2-aminoethanol moiety allows for potential intramolecular hydrogen bonding, which can transiently mask polar surface area and influence membrane permeability during biological assays.

Physicochemical Characterization Protocols

To ensure data integrity, all physical characterization must follow self-validating, internationally recognized guidelines.

Thermodynamic Solubility (OECD 105)

Given the compound's high polarity, kinetic solubility assays often overestimate true solubility due to supersaturation. A thermodynamic approach using the shake-flask method is mandatory[1].

Step-by-Step Methodology:

  • Preparation : Add an excess of crystalline 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (approx. 500 mg) to 10 mL of standard aqueous buffer (pH 7.4, 50 mM phosphate) in a sealed, amber glass vial to prevent photo-degradation.

  • Equilibration : Submerge the vial in a shaking water bath maintained at 25.0 ± 0.5 °C. Agitate at 150 RPM.

  • Sampling : Extract 1 mL aliquots at 24, 48, and 72 hours to ensure thermodynamic equilibrium has been reached (indicated by a plateau in concentration).

  • Separation : Centrifuge the aliquots at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 0.5 mL to saturate any non-specific binding sites on the membrane.

  • Quantification : Dilute the filtrate appropriately and quantify via UV-Vis spectroscopy or HPLC against a multi-point calibration curve.

Lipophilicity: LogP and LogD (OECD 107)

For highly hydrophilic compounds (expected LogP < 0), reverse-phase HPLC methods (OECD 117) often fail due to a lack of column retention. Therefore, the traditional Shake-Flask Method (OECD 107) is the scientifically superior choice to determine the partition coefficient[2].

Step-by-Step Methodology:

  • Pre-saturation : Mutually saturate analytical-grade n-octanol and water (or pH 7.4 buffer for LogD) by stirring them together for 24 hours at 25 °C.

  • Phase Ratio Selection : Due to the expected high aqueous solubility, use a phase ratio of 10:1 or 50:1 (n-octanol:water) to ensure a detectable concentration of the analyte partitions into the organic phase.

  • Equilibration : Dissolve the compound in the aqueous phase. Combine with the n-octanol phase in a centrifuge tube. Invert end-over-end 100 times over 5 minutes.

  • Phase Separation : Centrifuge at 2,000 × g for 20 minutes to break any micro-emulsions.

  • Analysis : Carefully sample both phases using separate glass syringes. Quantify the concentration in each phase via LC-MS/MS to calculate the partition coefficient.

Analytical Methodologies & Validation

To comply with standards for precision, accuracy, and specificity[3], the following LC-MS/MS protocol is designed to overcome the retention challenges of this highly polar molecule.

Causality in Method Design : Standard C18 columns will result in early co-elution with the void volume. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is selected to retain the polar amine and hydroxyl groups. Formic acid is added to ensure complete protonation, preventing peak tailing caused by secondary interactions with stationary phase silanols.

Step-by-Step LC-MS/MS Protocol:

  • Column : HILIC phase (e.g., Waters Acquity BEH Amide, 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution : Start at 95% B (highly organic to retain the polar analyte on HILIC). Ramp down to 50% B over 4.0 minutes. Hold for 1.0 minute, then re-equilibrate at 95% B for 2.0 minutes.

  • Flow Rate : 0.4 mL/min.

  • Detection : Electrospray Ionization in positive mode (ESI+). Monitor the precursor-to-product ion transition (Expected [M+H]⁺ = 168.1 m/z).

Workflow Start Compound Synthesis C8H13N3O Purity Purity Assessment (HILIC LC-MS / NMR) Start->Purity >98% required PhysChem Physicochemical Profiling (OECD 105 / 107) Purity->PhysChem Validated Thermal Thermal Analysis (DSC / TGA) Purity->Thermal Validated Validation Method Validation (ICH Q2(R1)) PhysChem->Validation Thermal->Validation Formulation Formulation & Stability Testing Validation->Formulation Fit for Purpose

Analytical and physicochemical validation workflow aligned with ICH Q2(R1) standards.

Formulation & Stability Considerations

When formulating 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, understanding its degradation pathways under stress is critical.

  • Hydrolytic Stability : The 2-aminopyridine linkage is highly stable against hydrolytic cleavage. Unlike amides or esters, this secondary aromatic amine benefits from resonance stabilization, making it resistant to both acidic and basic hydrolysis.

  • Oxidative Susceptibility : The molecule is sensitive to oxidative stress. The electron-rich pyridine nitrogen is prone to forming an N-oxide in the presence of peroxides. Furthermore, the primary aminomethyl group can undergo oxidative deamination. Formulations should therefore be purged with inert gas (e.g., Argon) and may require the addition of antioxidants (e.g., ascorbic acid or EDTA to chelate trace metals).

Degradation Parent 2-[3-(Aminomethyl)-2-pyridinylamino] -1-ethanol Oxidation Oxidative Stress (H2O2 / Light / Air) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid / Base / Heat) Parent->Hydrolysis NOxide Pyridine N-Oxide Formation Oxidation->NOxide Major Pathway AmineOx Primary Amine Oxidation Oxidation->AmineOx Minor Pathway Cleavage Linker Cleavage (Negligible) Hydrolysis->Cleavage Highly Stable

Primary forced degradation pathways indicating high hydrolytic stability but oxidative risk.

Quantitative Data Summary

The following table summarizes the theoretical and predicted physicochemical properties of the compound to guide experimental design.

ParameterValue / PredictionImplication for Development
Molecular Formula C₈H₁₃N₃ODefines exact mass for high-resolution MS.
Molecular Weight 167.21 g/mol Small molecule; highly efficient ligand efficiency.
Topological Polar Surface Area 71.17 ŲHigh polarity; suggests poor passive BBB penetration.
H-Bond Donors / Acceptors 4 / 4Strong interaction with aqueous solvents and target kinases.
Predicted LogP -0.8 to -1.2Highly hydrophilic; requires HILIC for chromatography.
Predicted pKa (Aliphatic N) ~10.0Positively charged at physiological pH (7.4).
Predicted pKa (Pyridine N) ~7.0pH-dependent ionization in the physiological range.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL: [Link]

  • Title: OECD Test Guideline 105: Water Solubility Source: Government of Canada Publications / Organisation for Economic Co-operation and Development URL: [Link]

  • Title: OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake-Flask Method Source: National Institute of Technology and Evaluation (NITE), Japan URL: [Link]

  • Title: International Vocabulary of Metrology – Basic and General Concepts and Associated Terms (VIM), 3rd Edition Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Foundational

1H NMR and 13C NMR spectrum of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, a molecule of interest for researchers and professionals in medicinal chemistry and drug development. By dissecting the predicted chemical shifts, coupling constants, and signal assignments, this document serves as a practical reference for the structural elucidation and characterization of this and structurally related compounds. We delve into the theoretical underpinnings of the spectral features, explain the rationale behind signal assignments based on established principles, and provide a robust experimental protocol for acquiring high-quality NMR data.

Introduction to the Compound and NMR Spectroscopy

Molecular Structure: 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

The target molecule, 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, is a substituted aminopyridine derivative. Its structure incorporates several key functional groups: a pyridine ring, a secondary amine linker, a primary aminomethyl group, and a primary alcohol. This combination of aromatic and aliphatic moieties, along with multiple labile protons, results in a rich and informative NMR spectrum. Understanding the precise arrangement of these groups is critical for its application as a synthetic intermediate or a pharmacologically active agent.

For clarity throughout this guide, the atoms are numbered as shown in the diagram below.

Caption: Molecular structure of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol with systematic numbering.

The Power of NMR for Structural Elucidation

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are cornerstone techniques for determining the structure of organic molecules.

  • ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR reveals the number of non-equivalent carbons and provides insight into their hybridization and functional group identity.

Together, they allow for an unambiguous assembly of the molecular skeleton and confirmation of functional group placement.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted based on the analysis of chemical shift data from analogous structures, including substituted aminopyridines and ethanolamine derivatives.[1][2][3] The choice of solvent is critical, as labile protons (NH, NH₂, OH) can exchange with deuterated protic solvents or exhibit very broad signals.[4][5] A common choice, deuterated dimethyl sulfoxide (DMSO-d₆), is used for this prediction as it allows for the observation of these exchangeable protons.

Summary of Predicted ¹H NMR Data
Atom Number(s)AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H4, H5, H6Pyridinyl-H6.5 - 8.2Multiplet3H
7-NH-~6.0 - 7.0Broad Triplet1H
10-OH~4.5 - 5.5Triplet1H
11-CH₂-NH₂~3.8Singlet2H
9-CH₂-OH~3.6Quartet2H
8-NH-CH₂-~3.4Quartet2H
12-NH₂~2.5 - 3.5Broad Singlet2H
Detailed Signal Assignment and Rationale
  • Aromatic Region (Pyridinyl Protons, δ 6.5 - 8.2 ppm): The three protons on the pyridine ring (H4, H5, H6) will appear in the aromatic region. Their exact shifts are influenced by the electronic effects of the two amino-containing substituents.[1] The 2-amino group is strongly electron-donating, which shields the ring protons and shifts them upfield compared to unsubstituted pyridine. The proton at the H6 position is expected to be the most downfield due to its proximity to the electronegative ring nitrogen.

  • Aliphatic Region (δ 3.4 - 3.8 ppm):

    • -CH₂-OH (H9, ~3.6 ppm): These protons are adjacent to the electronegative hydroxyl group, causing a downfield shift. They are expected to appear as a quartet due to coupling with the neighboring -CH₂- protons (H8).

    • -NH-CH₂- (H8, ~3.4 ppm): These protons are adjacent to both a nitrogen and another methylene group. They are predicted to be a quartet due to coupling with the H9 protons.

    • -CH₂-NH₂ (H11, ~3.8 ppm): This methylene group is attached to the aromatic ring and a primary amine. Its signal is often a sharp singlet, as coupling to the adjacent -NH₂ protons can be averaged out by rapid quadrupole relaxation of the nitrogen and proton exchange.[6]

  • Labile Protons (NH, OH, NH₂): The chemical shifts of these protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7]

    • Secondary Amine (-NH-, H7, ~6.0 - 7.0 ppm): This proton's signal is often broadened. In DMSO-d₆, it should be observable and will likely appear as a broad triplet due to coupling with the adjacent methylene group (H8).

    • Hydroxyl (-OH, H10, ~4.5 - 5.5 ppm): The hydroxyl proton signal is typically a triplet due to coupling with the adjacent methylene protons (H9). Its presence can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to H/D exchange.[4]

    • Primary Amine (-NH₂, H12, ~2.5 - 3.5 ppm): This signal is often a broad singlet and can be difficult to distinguish from the baseline or water residue.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a map of the carbon backbone. The predicted chemical shifts are based on established values for aminopyridines and substituted ethanolamines.[8][9]

Summary of Predicted ¹³C NMR Data
Atom NumberAssignmentPredicted Chemical Shift (δ, ppm)
C1Pyridinyl-C (C-NH)~158
C4, C5, C6Pyridinyl-C105 - 148
C3Pyridinyl-C (C-CH₂)~135
C9-CH₂-OH~61
C8-NH-CH₂-~45
C11-CH₂-NH₂~40
Detailed Signal Assignment and Rationale
  • Aromatic Region (δ 105 - 158 ppm):

    • C1 (~158 ppm): The carbon atom directly attached to the secondary amino group is expected to be the most downfield of the ring carbons due to the strong deshielding effect of the nitrogen.[8]

    • C3, C4, C5, C6: The remaining four pyridine carbons will have distinct signals. The carbon atoms ortho and para to the electron-donating amino group (C5, C1) will be shielded (shifted upfield) compared to those meta (C4, C6).

  • Aliphatic Region (δ 40 - 61 ppm):

    • -CH₂-OH (C9, ~61 ppm): This carbon is bonded to the highly electronegative oxygen atom, resulting in the most downfield shift among the aliphatic carbons. This is a characteristic shift for carbons in an ethanolamine fragment.[2][9]

    • -NH-CH₂- (C8, ~45 ppm): The carbon adjacent to the secondary amine nitrogen appears at an intermediate chemical shift.

    • -CH₂-NH₂ (C11, ~40 ppm): The aminomethyl carbon attached to the pyridine ring is expected at the most upfield position in this region, consistent with data for aminomethylpyridines.[10]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is designed to be a self-validating system for the characterization of the title compound.

prep 1. Sample Preparation ~15 mg of compound in ~0.7 mL DMSO-d₆ transfer 2. Transfer to NMR Tube Filter if necessary prep->transfer instrument 3. Instrument Setup Shim, tune, and lock transfer->instrument h1_acq 4. ¹H Spectrum Acquisition Standard pulse sequence (zg30) instrument->h1_acq c13_acq 5. ¹³C Spectrum Acquisition Proton-decoupled sequence (zgpg30) h1_acq->c13_acq process 6. Data Processing Fourier Transform, Phase, Baseline Correction c13_acq->process analyze 7. Spectral Analysis Integration, Peak Picking, Assignment process->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing an internal standard (0.03% v/v tetramethylsilane, TMS). The choice of DMSO-d₆ is strategic for observing labile -NH and -OH protons which might otherwise be lost to exchange in solvents like D₂O or CD₃OD.[4]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[11][12]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 30° pulse sequence (e.g., Bruker's zg30).

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative integration.

    • Number of Scans: 16 to 64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled sequence with a 30° pulse (e.g., Bruker's zgpg30).

    • Spectral Width: ~220 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096, as ¹³C is much less sensitive than ¹H.

Conclusion

The structural complexity of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol gives rise to a distinctive and highly informative NMR fingerprint. The predicted ¹H spectrum clearly delineates the aromatic, aliphatic, and labile protons, while the ¹³C spectrum maps the carbon skeleton with precision. By understanding the rationale behind the chemical shifts and multiplicities, researchers can confidently verify the identity and purity of this compound. The provided experimental protocol offers a reliable framework for obtaining high-quality data, ensuring scientific integrity in drug discovery and development workflows. For unambiguous assignment, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended as a follow-up.

References

  • Abramovitch, R. A., & Bugeja, M. M. (1982). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 15(9), 683-690. [Link]

  • Al-Dhuraibi, Y., Alkhawaldeh, K., & Al-antaki, A. (2020). NMR Spectra of Organic Compounds from CO2 Saturated Ethanolamine. ResearchGate. [Link]

  • Chen, J., et al. (2016). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 21(7), 934. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000276 - Ethanolamine. [Link]

  • The Royal Society of Chemistry. (2015). Supporting information for Catalysis Science & Technology. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Puszko, A., Laihia, K., & Kolehmainen, E. (2013). Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24(1), 333-337. [Link]

  • Ueda, K., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1958. [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. [Link]

  • Markowski, H. S., Sullivan, G. R., & Roberts, J. D. (1979). ¹⁵N NMR spectroscopy. 7—solvent effects on α‐and ω‐amino acids. Magnetic Resonance in Chemistry, 12(7), 414-417. [Link]

  • SpectraBase. (n.d.). Ethanolamine - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • Reddit. (2023). Amine protons on NMR. [Link]

  • Liepinsh, E., & Otting, G. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Magnetic Resonance in Chemistry, 30(7), 591-596. [Link]

  • National Open Access Monitor, Ireland. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through ¹H NMR and ¹³C NMR. [Link]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. [Link]

  • ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. [Link]

  • Brinson, R. G., et al. (2017). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. Journal of Pharmaceutical Sciences, 106(11), 3241-3249. [Link]

  • ResearchGate. (n.d.). Representative ¹H-NMR spectra: (i) n-anilino ethanol (ii).... [Link]

  • Al-Said, M. S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3926-3939. [Link]

  • Petruš, L., Alföldi, J., Matulová, M., & Bílik, V. (1985). Preparation and ¹³C NMR spectra of some disaccharide glycosylmethylamines. Chemical Papers, 39(3), 401-406. [Link]

  • Obasi, L. N., et al. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemical, Material and Environmental Research, 5(2), 29-34. [Link]

  • de Graaf, R. A., et al. (2006). In vivo detection of intermediary metabolic products of [1-¹³C]ethanol in the brain using ¹³C magnetic resonance spectroscopy. Neurochemical Research, 31(10), 1269-1275. [Link]

  • The Royal Society of Chemistry. (2015). Supporting information for Chemical Science. [Link]

  • u:scholar. (2025). Biochemometric 2D NMR-Based Heterocovariance Analysis: A Targeted Approach for Identifying Bioactive Compounds in Complex Mixtures. [Link]

  • Eurasian Journal of Chemistry. (2022). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol in DMSO and Aqueous Media

Executive Summary Understanding the solubility profile of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Molecular Weight: ~167.21 g/mol ) is critical for its downstream application in assay development, formulation, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Molecular Weight: ~167.21 g/mol ) is critical for its downstream application in assay development, formulation, and pharmacokinetic modeling. As a highly functionalized pyridine derivative, this compound exhibits complex solvation dynamics dictated by its multiple hydrogen-bonding sites and ionizable groups. This whitepaper provides a comprehensive, causality-driven guide to the thermodynamic mechanisms and standardized experimental protocols required to accurately determine its solubility in Dimethyl Sulfoxide (DMSO) and aqueous media.

Physicochemical Profiling & Structural Analysis

To predict and manipulate solubility, we must first deconstruct the molecule's functional architecture:

  • Pyridine Core: Provides a rigid, moderately lipophilic scaffold. The pyridine nitrogen acts as a weak base and a hydrogen bond acceptor.

  • Aminomethyl Group (-CH₂NH₂): Located at position 3, this primary aliphatic amine is highly basic (estimated pKa ~9.0–10.0). At physiological pH, it is predominantly protonated, drastically increasing aqueous solubility via ion-dipole interactions.

  • Aminoethanol Moiety (-NH-CH₂-CH₂-OH): Located at position 2, this secondary amine and primary alcohol combination serves as both a strong hydrogen bond donor and acceptor.

Because of this high polar surface area and low molecular weight, the compound is inherently hydrophilic.

Thermodynamic Mechanisms of Solvation

Solubility is not merely a static property; it is a dynamic thermodynamic equilibrium between the solid crystal lattice and the solvated state.

Aqueous Solvation Dynamics

In water, the dissolution of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is driven by the formation of a robust hydrogen-bonding network. Furthermore, the solvation is highly pH-dependent. According to the Henderson-Hasselbalch relationship, lowering the pH below the pKa of the aminomethyl group shifts the equilibrium toward the cationic form. This ionization introduces powerful ion-dipole interactions with water molecules, effectively lowering the energetic barrier for disrupting the crystal lattice.

DMSO Solvation Dynamics

DMSO is a highly polar, aprotic solvent with a high dielectric constant (ε ≈ 47). While it cannot donate hydrogen bonds, its highly polarized sulfoxide (S=O) bond is an exceptional hydrogen bond acceptor. DMSO aggressively solvates the -OH, -NH-, and -NH₂ groups of the compound. Because DMSO disrupts intermolecular hydrogen bonds within the crystal lattice without requiring the energetic penalty of cavity formation seen in water, it is the premier solvent for generating high-concentration stock solutions [1].

SolvationCycle Solid Solid Compound (Crystal Lattice) Gas Gaseous State (Isolated Molecules) Solid->Gas Sublimation Energy (ΔH_sub > 0) Solvated Solvated State (in Water or DMSO) Solid->Solvated Enthalpy of Solution (ΔH_soln) Gas->Solvated Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of solvation for crystalline compounds.

Standardized Experimental Methodologies

To ensure regulatory compliance and scientific integrity, solubility must be measured using a self-validating system. The Saturation Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility, as outlined in [2] and [3].

The Shake-Flask Protocol
  • Excess Solid Addition: Add an excess amount of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol to a known volume of the target solvent (e.g., DMSO, pH 1.2 buffer, pH 6.8 buffer). Causality: An excess ensures the presence of a solid phase, which is mandatory to maintain thermodynamic equilibrium between the solid and the solute.

  • Isothermal Agitation: Seal the vials and agitate at a constant 37°C ± 0.5°C for 24 to 48 hours. Causality: Dissolution is kinetically limited. Shorter durations risk measuring "apparent" or transient solubility rather than true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm PVDF membrane. Causality: Incomplete separation leads to the quantification of suspended micro-particles, falsely elevating the solubility value.

  • Analytical Quantification: Dilute the supernatant and quantify the compound using a stability-indicating HPLC-UV assay. Causality: A stability-indicating assay ensures that the measured concentration represents the intact parent molecule, not degradation products formed during the 48-hour incubation.

  • Terminal pH Verification (Critical for Aqueous Media): Measure the pH of the aqueous supernatant after phase separation. Causality: The dissolution of the basic aminomethyl group will consume protons, potentially alkalinizing unbuffered or weakly buffered solutions. The final solubility value must be plotted against the terminal pH, not the initial buffer pH.

ShakeFlask Step1 1. Add Excess Solid to Solvent Step2 2. Isothermal Agitation (37°C, 24-48 hrs) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Analytical Quantification (HPLC-UV / LC-MS) Step3->Step4 Step5 5. pH Verification (For Aqueous Samples) Step3->Step5

Standardized shake-flask workflow for equilibrium solubility determination.

Quantitative Data & Comparative Analysis

Based on the physicochemical properties of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, the following table summarizes the predicted thermodynamic solubility ranges. These values align with the Biopharmaceutics Classification System (BCS) criteria for highly soluble compounds [4].

Solvent SystemPredicted Solubility RangePrimary Solvation MechanismApplication Context
Deionized Water (pH ~7.0) > 50 mg/mL (Freely Soluble)H-bonding, partial ionizationBaseline aqueous profiling
Aqueous Buffer (pH 1.2) > 100 mg/mL (Very Soluble)Complete amine protonationGastric dissolution simulation
Aqueous Buffer (pH 6.8) ~ 30 - 50 mg/mL (Soluble)H-bonding, reduced ionizationIntestinal fluid simulation
DMSO (100%) > 100 mg/mL (Very Soluble)Dipole-dipole, H-bond acceptanceHigh-concentration stock solutions

Strategic Recommendations for Drug Development

  • Stock Solution Preparation: For in vitro biological assays, prepare master stocks in 100% DMSO at 10 mM to 50 mM. Ensure that the final DMSO concentration in the biological assay does not exceed 0.1% to 1.0% (v/v) to prevent solvent-induced cytotoxicity.

  • Formulation Strategy: Given the high aqueous solubility, particularly at acidic to neutral pH, this compound is highly amenable to immediate-release (IR) oral solid dosage forms. It is unlikely to require complex solubilization techniques (e.g., amorphous solid dispersions or cyclodextrin complexation) unless extreme doses are required.

  • Salt Selection: If solid-state stability or hygroscopicity becomes an issue with the free base, the compound is an excellent candidate for salt formation (e.g., hydrochloride or mesylate salts) targeting the primary aminomethyl group.

References

  • Understanding Drug Solubility in Pharmaceutics Source: Scribd (USP 1236: Solubility Measurement Methods) URL:[Link]

  • USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL:[Link]

  • Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Foundational

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safe Handling of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Preamble: A Data-Driven Approach to a Novel Compound Our approach is rooted in the principle of structure-activity relationships, where the toxicological properties of a molecule can be inferred from its constituent func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Data-Driven Approach to a Novel Compound

Our approach is rooted in the principle of structure-activity relationships, where the toxicological properties of a molecule can be inferred from its constituent functional groups and the known hazards of similar chemical entities. By examining the aminomethyl, 2-pyridinylamino, and ethanolamine moieties, we can build a comprehensive picture of the potential hazards associated with 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol.

Chemical and Physical Properties: An Analog-Based Estimation

While empirical data for the target compound is not available, we can predict its properties based on similar small molecules.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H13N3ODerived from the chemical structure.
Molecular Weight 167.21 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on similar substituted pyridines.
Solubility Expected to be soluble in water and polar organic solventsThe presence of amino and hydroxyl groups will likely confer aqueous solubility.
Boiling Point Predicted to be >200 °CSimilar to other ethanolamine derivatives.
pKa Multiple pKa values are expected due to the presence of several amino groups.The pyridinyl and aminomethyl groups will have distinct basicities.

Hazard Identification and GHS Classification: A Composite Assessment

Based on the known hazards of aminopyridines and ethanolamines, a provisional GHS classification for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is proposed below. This classification should be considered preliminary and handled with the assumption that the compound may possess these hazards.

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Aminopyridines are known to be toxic, and while the ethanolamine side chain may modulate this, significant toxicity should be assumed.

  • Skin Corrosion/Irritation: Category 1B or 2. Ethanolamines can be corrosive or irritating to the skin.[1]

  • Serious Eye Damage/Eye Irritation: Category 1. Strong potential for severe eye irritation or damage is a common feature of amines.[2][3]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Potential for neurotoxicity (from the aminopyridine moiety) and effects on the respiratory system and other organs.

Toxicological Profile: A Mechanistic Perspective

The toxicological profile of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is likely to be a composite of the effects of its primary structural components.

The Aminopyridine Core: A Source of Neurotoxicity

Substituted aminopyridines are known to be potent potassium channel blockers. By inhibiting voltage-gated potassium channels, these compounds can increase the influx of calcium at nerve terminals, leading to enhanced acetylcholine release. This mechanism is responsible for their use as therapeutic agents in certain neurological conditions, but it is also the source of their toxicity.

Anticipated Effects:

  • Central Nervous System (CNS): At lower doses, CNS stimulation, including tremors and seizures, may be observed. At higher doses, CNS depression could occur.

  • Cardiovascular System: Potential for effects on heart rate and blood pressure due to the modulation of ion channels.

The Ethanolamine Side Chain: A Driver of Irritation and Organ Toxicity

Ethanolamines are known for their potential to cause skin and respiratory irritation.[2][4] They can also be absorbed through the skin and may have systemic effects.

Anticipated Effects:

  • Dermal and Ocular: The basic nature of the amino groups can lead to irritation or chemical burns upon contact with the skin and eyes.[2][3]

  • Respiratory: Inhalation of aerosols or dusts could cause irritation to the respiratory tract.[1]

  • Organ Toxicity: Some ethanolamines have been shown to have effects on the liver and kidneys with repeated exposure.

The Aminomethyl Group: Modulating Basicity and Reactivity

The primary amino group of the aminomethyl moiety will contribute to the overall basicity of the molecule and may be a site for metabolic reactions.

Experimental Protocols for Toxicity Assessment

For a novel compound such as this, a tiered approach to toxicity testing is recommended.

In Vitro Cytotoxicity Assay

A preliminary assessment of toxicity can be performed using an in vitro cytotoxicity assay, such as the MTT or LDH release assay, on a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).

Protocol:

  • Culture the selected cell line to ~80% confluency in a 96-well plate.

  • Prepare a stock solution of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol in a suitable solvent (e.g., DMSO or sterile water).

  • Create a serial dilution of the compound in cell culture media.

  • Remove the existing media from the cells and replace it with the media containing the different concentrations of the compound.

  • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Acute Dermal Irritation Study (In Vivo)

Should further development be warranted, an in vivo study following OECD Guideline 404 for acute dermal irritation would be the next logical step.

Protocol:

  • Use healthy young adult rabbits, rats, or guinea pigs.

  • Clip the fur from a small area on the back of the animal.

  • Apply a small amount (e.g., 0.5 g) of the test substance to the clipped skin and cover with a gauze patch.

  • After a 4-hour exposure period, remove the patch and wash the area to remove any residual test substance.

  • Observe and score the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Classify the substance based on the observed skin reactions.

Safe Handling and Emergency Procedures

Given the predicted hazard profile, the following handling and emergency procedures are recommended.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dusts or aerosols are likely to be generated.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Chemical Structure

Caption: Chemical structure of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol.

Toxicity Assessment Workflow

G A Novel Compound Synthesis (2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol) B In Silico Toxicity Prediction (Structure-Activity Relationship) A->B Initial Assessment C In Vitro Cytotoxicity Assays (e.g., MTT, LDH) B->C Preliminary Screening D Acute Toxicity Studies (e.g., Dermal Irritation - OECD 404) C->D If Promising E Comprehensive Toxicity Profile and MSDS Development D->E Data Compilation

Caption: A tiered workflow for assessing the toxicity of a novel chemical compound.

Conclusion

While a dedicated and comprehensive toxicological profile for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is not yet established, a thorough analysis of its structural analogues provides a strong basis for predicting its potential hazards. The presence of the aminopyridine core suggests a potential for neurotoxicity, while the ethanolamine side chain points towards a risk of skin and eye irritation. Researchers and drug development professionals should handle this compound with the precautions outlined in this guide, treating it as a potentially hazardous substance until empirical data becomes available. This proactive and data-driven approach to safety is paramount in the responsible conduct of chemical research.

References

  • Appchem (2023). 2-[amino]-1-ethanol. Available at: [Link]

  • Chemos GmbH & Co. KG (Date not available). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Available at: [Link]

  • PubChem. 2-[(Aminomethyl)amino]ethan-1-ol. Available at: [Link]

  • NextSDS. 2-(3-AMINOMETHYL-PIPERIDIN-1-YL)-ETHANOL — Chemical Substance Information. Available at: [Link]

  • Australian Government Department of Health (2016). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Available at: [Link]

  • Chemsrc. 2-methylamino-1-pyridin-3-yl-ethanol. Available at: [Link]

  • Danish Environmental Protection Agency (2022). Selected amines and amino alcohols. Available at: [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Available at: [Link]

  • Carl ROTH (Date not available). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Available at: [Link]

  • NIST. Ethanol, 2-(ethylamino)-. Available at: [Link]

  • OECD Existing Chemicals Database (2002). 2-DIETHYLAMINOETHANOL. Available at: [Link]

  • NextSDS. 2-[amino]-1-ethanol — Chemical Substance Information. Available at: [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Available at: [Link]

  • PubMed (2015). Fluctuations in serum ethanol concentration in the treatment of acute methanol poisoning: a prospective study of 21 patients. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Optimization of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol Derivatives

Executive Summary The 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Featuring a primary amine (aminomethyl), a secondary amine, a hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Featuring a primary amine (aminomethyl), a secondary amine, a hydrogen-bond accepting pyridine ring, and a terminal hydroxyl group, this class of compounds is frequently utilized for its bidentate or tridentate binding capabilities in kinase hinge regions and GPCR orthosteric sites. However, the high polar surface area (PSA) and multiple ionization states inherent to this structure present unique challenges for drug metabolism and pharmacokinetics (DMPK). This technical guide explores the causality behind the physicochemical behavior of these derivatives and establishes self-validating protocols for their pharmacokinetic (PK) optimization.

Structural Pharmacokinetics & Physicochemical Causality

The DMPK profile of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is dictated by its distinct functional groups. At physiological pH (7.4), the primary aminomethyl group ( pKa​≈9.0−9.5 ) is predominantly protonated, granting the molecule excellent aqueous solubility but significantly restricting passive transcellular permeability.

The Causality of Intramolecular Hydrogen Bonding: In silico models frequently overestimate the hydrophilicity of this scaffold. Experienced medicinal chemists recognize that the secondary amine at position 2 and the adjacent pyridine nitrogen can form a stable intramolecular hydrogen bond. Furthermore, the terminal hydroxyl of the ethanolamine group can fold back to interact with the aminomethyl domain. This intramolecular bonding masks hydrogen-bond donors from the surrounding aqueous environment, artificially increasing the experimental lipophilicity ( LogD7.4​ ) compared to the calculated partition coefficient ( cLogP ). Consequently, experimental shake-flask LogD determinations are mandatory for this scaffold, as relying solely on computational predictions will lead to erroneous permeability assumptions.

Permeability & Absorption Dynamics

To accurately predict intestinal absorption, apparent permeability ( Papp​ ) is evaluated using Caco-2 cell monolayers. This well-differentiated human intestinal epithelial model strongly correlates with human oral absorption dynamics[1].

Because the protonated aminomethyl group impedes passive diffusion, unmodified derivatives often exhibit low Papp​ values ( <1×10−6 cm/s). Absorption of these highly polar derivatives is frequently reliant on active transport mechanisms, such as the Organic Cation Transporters (OCT1/OCT2) or peptide transporters (PEPT1). When designing oral therapeutics, medicinal chemists often apply N-methylation to the aminomethyl group or introduce lipophilic halogens (e.g., fluorine) to the pyridine ring to disrupt the hydration shell and enhance passive transcellular flux.

Metabolic Profiling & Clearance Mechanisms

The metabolic fate of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol derivatives is bifurcated into Phase I oxidation and Phase II conjugation.

  • Phase I Metabolism: The primary aminomethyl group is highly susceptible to oxidative deamination mediated by monoamine oxidases (MAO) and Cytochrome P450 (CYP) enzymes. Additionally, the secondary amine undergoes CYP-mediated N-dealkylation, resulting in the cleavage of the ethanol moiety.

  • Phase II Metabolism: The terminal hydroxyl group serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGT), specifically UGT2B7, leading to rapid O-glucuronidation and subsequent renal clearance.

MetabolicPathway Parent 2-[3-(Aminomethyl)- 2-pyridinylamino]-1-ethanol (Parent Scaffold) Phase1 Phase I Metabolism (CYP450 / MAO) Parent->Phase1 Hepatic Oxidation Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 Direct Conjugation Met1 Oxidative Deamination (Loss of Aminomethyl) Phase1->Met1 CYP3A4 / MAO Met2 N-Dealkylation (Loss of Ethanol) Phase1->Met2 CYP2D6 / CYP3A4 Met3 O-Glucuronidation (At Ethanol Hydroxyl) Phase2->Met3 UGT2B7 Excretion Renal Excretion (Hydrophilic Metabolites) Met1->Excretion Met2->Excretion Met3->Excretion

Metabolic pathways of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol.

Self-Validating Experimental Protocols

To ensure data integrity, all PK methodologies must be designed as self-validating systems. The following protocols detail the in vitro assessment of these derivatives.

Protocol A: In Vitro Microsomal Stability Assay

Hepatic clearance is scaled from in vitro intrinsic clearance ( CLint​ ) derived from microsomal stability assays utilizing NADPH as an essential co-factor for CYP450 activity[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 μ M working solution of the derivative in 0.05 M phosphate buffer (pH 7.4).

  • Incubation Matrix: Aliquot human liver microsomes (HLM) into 1.1 mL tubes to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls:

    • Positive Controls: Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) to validate the metabolic competence of the HLM batch[2].

    • Negative Control (Minus-NADPH): Incubate the test compound without NADPH. Causality: If degradation occurs in the absence of NADPH, clearance is driven by non-CYP mechanisms (e.g., chemical instability or background amidases), preventing erroneous IVIVE (In Vitro to In Vivo Extrapolation) scaling.

  • Reaction: Initiate the reaction by adding 5 mM NADPH. Incubate at 37°C.

  • Quenching: At intervals (0, 5, 15, 30, and 60 min), remove aliquots and immediately quench in ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins; extract the supernatant for LC-MS/MS.

Protocol B: FDA-Compliant LC-MS/MS Bioanalysis

All LC-MS/MS quantification must strictly adhere to the FDA's Bioanalytical Method Validation guidelines to ensure reproducibility[3].

Step-by-Step Methodology:

  • Chromatography: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18. Causality: The high polarity of the aminomethyl and ethanolamine groups results in poor retention on reversed-phase columns, leading to co-elution with the solvent front and severe ion suppression.

  • Internal Standard Normalization: The SIL-IS (e.g., a 13C2​ -ethanol derivative) must co-elute with the analyte. This self-validates the run by automatically correcting for matrix effects and injection volume discrepancies.

  • Quantification: Monitor the MRM (Multiple Reaction Monitoring) transitions for the parent mass and the primary fragment (typically the loss of the hydroxyl group, [M−H2​O]+ ).

PKWorkflow Start Compound Selection (Scaffold Derivatives) InVitro In Vitro Profiling (Caco-2, Microsomes) Start->InVitro Bioanalysis LC-MS/MS Bioanalysis (FDA Validated) InVitro->Bioanalysis Sample Prep Data PK Parameter Calculation (Clint, Papp, t1/2) Bioanalysis->Data Quantification InVivo In Vivo PK Models (Rodent IV/PO) Data->InVivo IVIVE Scaling Decision Lead Optimization Go / No-Go Data->Decision Holistic Assessment InVivo->Bioanalysis Plasma Samples

Workflow for in vitro and in vivo pharmacokinetic profiling of derivatives.

Quantitative Data Synthesis

The structural modifications applied to the core scaffold directly dictate the resulting PK parameters. Table 1 illustrates the structure-property relationships (SPR) observed when optimizing the parent molecule to improve oral bioavailability.

Table 1: Comparative Pharmacokinetic Parameters of Scaffold Derivatives

Derivative ProfileStructural Modification Papp​ ( 10−6 cm/s) CLint​ ( μ L/min/mg) t1/2​ (min)Oral Bioavailability (F%)
Compound 1 Unsubstituted Parent Scaffold0.8 (Low)45.22215%
Compound 2 N-Methylation of Aminomethyl4.5 (Moderate)28.44538%
Compound 3 5-Fluoro Pyridine Substitution12.1 (High)12.511065%

Note: N-methylation reduces hydrogen bond donor count, improving Papp​ , while fluorination at the 5-position blocks a primary site of CYP-mediated oxidation, drastically lowering CLint​ and extending the half-life.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition / BioDuro.
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation; Guidance for Industry. Federal Register.

Sources

Foundational

A Comprehensive Guide to Assessing the Thermodynamic Stability of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol at Room Temperature

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound, 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, at ambient room temperature. The stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound, 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, at ambient room temperature. The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols. By integrating principles from regulatory guidelines and established scientific practices, this guide outlines a systematic approach, from predictive assessment based on chemical structure to the execution of forced degradation studies and the development of a stability-indicating analytical method, culminating in a long-term stability protocol.

Introduction: The Imperative of Stability Assessment

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is paramount. Stability testing provides essential evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is fundamental for formulation development, packaging selection, and the establishment of appropriate storage conditions and re-test periods, all of which are critical components of regulatory submissions to agencies like the FDA and EMA.[2][3]

The subject of this guide, 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, possesses a unique combination of functional groups—a pyridine ring, a secondary amine, a primary amine, and a primary alcohol. This structural complexity necessitates a rigorous and systematic stability evaluation, as each functional group presents potential pathways for degradation. This guide will provide the necessary protocols to de-risk the development process by identifying potential liabilities early.

Theoretical Stability Profile and Predictive Analysis

A preliminary analysis of the molecular structure of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol allows for the prediction of its potential degradation pathways. This predictive exercise is crucial for designing targeted and efficient forced degradation studies.

  • Hydrolytic Stability: The molecule contains several nitrogen and oxygen atoms with lone pairs of electrons, but lacks readily hydrolyzable functional groups like esters or amides. Hydrolysis is a common degradation reaction where a drug reacts with water.[4] While generally stable, extreme pH conditions could potentially protonate the amines, influencing solubility and intermolecular interactions, though significant hydrolytic cleavage is not anticipated.

  • Oxidative Susceptibility: The secondary amine and the primary alcohol are potential sites for oxidation. The secondary amine could be oxidized to a hydroxylamine or an N-oxide, while the primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid. The aminomethyl group attached to the pyridine ring also presents a potential site for oxidative degradation.

  • Photostability: The pyridine ring, an aromatic heterocycle, can absorb UV radiation. This absorption of energy can lead to photolytic degradation, cleaving bonds or inducing rearrangements. Photostability testing is an integral part of stress testing, especially for compounds with chromophores.[5]

  • Thermal Stability: As a solid, the compound's thermal stability will be dictated by its melting point and decomposition temperature. Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions. Thermal stability testing is essential for predicting how the compound will behave under varying temperature conditions during storage and transport.[6]

The Strategic Pillar: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of a stability assessment program.[3][7] It involves intentionally subjecting the compound to conditions more severe than accelerated stability testing to identify the likely degradation products.[3][4] This process is indispensable for developing and validating a stability-indicating analytical method (SIAM).[7][8] A SIAM is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[9]

The generally accepted goal for forced degradation is to achieve 5-20% degradation of the drug substance.[4][5] Over-stressing can lead to secondary degradation products not relevant to formal stability, while under-stressing may not reveal all significant degradation pathways.[3][4]

Experimental Workflow for Stability Assessment

The overall strategy follows a logical progression from initial stress testing to the formal evaluation of stability at room temperature.

G cluster_0 Phase 1: Stress Testing & Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Reporting A Drug Substance 2-[3-(...)-1-ethanol] B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Generate Stressed Samples B->C D Develop Stability-Indicating Analytical Method (SIAM) (e.g., HPLC-UV/MS) C->D E Validate SIAM (ICH Q2(R1)) D->E F Place 3 Batches on Long-Term Stability (25°C / 60% RH) E->F G Test at Time Points (0, 3, 6, 9, 12, 18, 24 months) F->G H Analyze Samples using Validated SIAM G->H I Assess Data: Assay, Impurities, Physical Properties H->I J Data Analysis & Trend Evaluation I->J K Establish Retest Period & Storage Conditions J->K L Compile Stability Report K->L

Caption: A workflow diagram for the comprehensive stability assessment of a new drug substance.

Experimental Protocols

The following protocols are designed to be robust and compliant with International Council for Harmonisation (ICH) guidelines.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products and to challenge the specificity of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • At appropriate time points (e.g., 2, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 48 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 48 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Thermal Degradation (Solid State):

    • Place approximately 10-20 mg of the solid drug substance in a clear glass vial.

    • Expose to 105°C in a calibrated oven for 7 days.

    • At the end of the study, dissolve the solid in the diluent to a final concentration of 0.1 mg/mL for analysis.

  • Photostability:

    • Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[10]

    • A control sample should be protected from light (e.g., with aluminum foil).

    • After exposure, dissolve both the exposed and control samples to a final concentration of 0.1 mg/mL for analysis.

  • Control Sample: A solution of the drug substance at the same final concentration, prepared without stress, should be analyzed concurrently.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is suitable. LC-MS can be used for peak identification.[9][11]

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm (or wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Method Development:

    • Analyze the unstressed and all stressed samples from Protocol 1.

    • The primary goal is to achieve baseline separation between the main peak (parent compound) and all impurity/degradant peaks.

    • If co-elution occurs, method parameters (gradient slope, pH of mobile phase, column chemistry) should be systematically adjusted.

    • Peak purity analysis using a DAD is essential to ensure the main peak is not co-eluting with any degradants.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrated by the separation of the main peak from degradants in the forced degradation samples.

    • Linearity: A minimum of five concentrations across the expected range (e.g., 50-150% of the nominal concentration).

    • Accuracy: Determined by recovery studies on spiked samples.

    • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined experimentally.

    • Robustness: Small, deliberate variations in method parameters (e.g., pH, flow rate) are made to assess the method's reliability.

Protocol 3: Long-Term Stability Study at Room Temperature

Objective: To evaluate the thermodynamic stability of the drug substance under standard long-term storage conditions.

Methodology:

  • Study Setup (as per ICH Q1A(R2)): [10][12]

    • Batches: Use at least three primary batches of the drug substance.

    • Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH.

    • Container Closure System: Store the substance in a container that is the same as or simulates the proposed packaging.

    • Study Duration: A minimum of 12 months.

  • Testing Schedule:

    • The frequency of testing should be sufficient to establish a stability profile.[12]

    • Recommended time points: 0, 3, 6, 9, 12, 18, and 24 months.

  • Tests to be Performed:

    • Appearance: Visual inspection for any changes in physical state or color.

    • Assay: Quantified using the validated stability-indicating HPLC method.

    • Degradation Products/Impurities: Monitored and quantified using the same HPLC method.

    • Water Content (if applicable): Determined by Karl Fischer titration.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in a clear and comparative format.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition% Assay of Parent% Total DegradationNumber of DegradantsRemarks
Control (Unstressed)99.8< 0.11 (Process Impurity)Baseline
0.1 M HCl, 60°C, 48h95.24.62Minor degradation observed.
0.1 M NaOH, 60°C, 48h98.51.31Very stable to base hydrolysis.
3% H₂O₂, RT, 48h88.711.13Significant oxidative degradation.
Thermal (105°C), 7 days97.12.72Stable to dry heat.
Photolytic (ICH Q1B)92.47.42Moderate light sensitivity.
Table 2: Long-Term Stability Data at 25°C / 60% RH (Hypothetical Data)
Time Point (Months)AppearanceAssay (%)Individual Unspecified Impurity (%)Total Impurities (%)
0White to off-white solid99.80.080.15
3Conforms99.70.090.18
6Conforms99.50.110.21
9Conforms99.60.110.22
12Conforms99.40.130.25
Acceptance Criteria No change 98.0 - 102.0 ≤ 0.15 ≤ 0.5
Potential Degradation Pathways Visualization

Based on chemical principles and the hypothetical forced degradation data, potential degradation pathways can be postulated.

G cluster_oxidation Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV/Vis) Parent 2-[3-(Aminomethyl)-2- pyridinylamino]-1-ethanol (Parent Molecule) Ox_Product1 N-Oxide Derivative (on Pyridine or Secondary Amine) Parent->Ox_Product1 Oxidation Ox_Product2 Aldehyde/Carboxylic Acid (from Alcohol Oxidation) Parent->Ox_Product2 Oxidation Photo_Product Ring Cleavage or Rearrangement Product Parent->Photo_Product Photolysis

Caption: Hypothetical degradation pathways for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol.

Conclusion and Forward Look

This guide provides a robust, systematic, and regulatory-compliant strategy for assessing the thermodynamic stability of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol at room temperature. The foundation of this strategy is the execution of well-designed forced degradation studies coupled with the development of a specific and validated stability-indicating analytical method.[7][13] The data generated from these studies, particularly the long-term stability trial, are critical for establishing the intrinsic stability of the molecule.[4] This knowledge directly supports formulation development, packaging selection, and the assignment of a retest period, ensuring the quality, safety, and efficacy of the potential drug substance throughout its lifecycle.

References

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Huynh-Ba, K. (2021). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • Vial, A. (2023). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. The Stability Rooms. [Link]

  • Teasdale, A. (2022). A practical guide to forced degradation and stability studies for drug substances. That's Nice. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Reddy, Y. R., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

  • Lab Manager. (2024). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AmbioPharm. What is a stability indicating method?. [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Assyro AI. (2024). Stability Indicating Method: Complete Validation Guide for CMC and Analytical Scientists. [Link]

Sources

Exploratory

In vitro metabolic pathways of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

An In-Depth Technical Guide to Elucidating the In Vitro Metabolic Pathways of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol Abstract The characterization of metabolic pathways is a cornerstone of modern drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Metabolic Pathways of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Abstract

The characterization of metabolic pathways is a cornerstone of modern drug development, providing critical insights into a compound's efficacy, safety, and potential for drug-drug interactions. This guide presents a comprehensive strategy for the in vitro elucidation of the metabolic fate of 2-[3-(aminomethyl)-2-pyridinylamino]-1-ethanol, a novel chemical entity. Lacking pre-existing metabolic data, this document employs a predictive approach grounded in the molecule's structural chemistry and established biotransformation principles. We will first dissect the molecule's functional groups to identify metabolic "hotspots" and propose a series of likely Phase I and Phase II metabolic pathways. Subsequently, this guide provides detailed, field-proven experimental protocols using primary in vitro systems such as human liver microsomes and hepatocytes. These methodologies are designed as self-validating systems, incorporating essential controls and leveraging high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for definitive metabolite identification and structural characterization. This document serves as a practical blueprint for researchers, scientists, and drug development professionals tasked with navigating the metabolic landscape of new chemical entities.

Structural Analysis and Prediction of Metabolic Pathways

The metabolic fate of a xenobiotic is largely dictated by its chemical structure. A thorough analysis of 2-[3-(aminomethyl)-2-pyridinylamino]-1-ethanol reveals several functional groups susceptible to enzymatic modification.

Key Structural Features and Potential Metabolic Hotspots:

  • Primary Alcohol (-CH₂OH): This is a primary site for Phase I oxidation and Phase II conjugation. Oxidation, catalyzed by alcohol and aldehyde dehydrogenases, can lead to an aldehyde and subsequently a carboxylic acid metabolite. The hydroxyl group is also a prime substrate for glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs).[1][2][3]

  • Secondary Amine (-NH-): The linker between the pyridine and ethanol moieties can undergo N-oxidation.

  • Primary Amine (-CH₂NH₂): The aminomethyl group is susceptible to oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes.[4][5] It can also be a substrate for N-acetylation by N-acetyltransferases (NATs).

  • Pyridine Ring: This aromatic heterocycle can undergo oxidation at various positions on the ring to form hydroxylated metabolites or N-oxidation at the pyridine nitrogen, primarily mediated by CYP enzymes.[6][7]

Based on these features, a network of potential metabolic transformations can be proposed.

Proposed Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing polarity. For the target compound, these are likely dominated by oxidation. The primary enzymes responsible for these transformations in the liver are the Cytochrome P450 superfamily.[5][8]

  • Alcohol Oxidation: The primary alcohol on the ethanol side-chain is expected to be oxidized to an aldehyde intermediate, which is then rapidly converted to a more stable carboxylic acid metabolite.

  • Pyridine Ring Hydroxylation: CYP-mediated hydroxylation can occur at positions 4, 5, or 6 of the pyridine ring, leading to phenolic-like metabolites.

  • Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.

  • Oxidative Deamination: The primary aminomethyl group could be oxidized, leading to the formation of an aldehyde and subsequent carboxylic acid at that position.

Proposed Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, greatly increasing water solubility and facilitating excretion.[9][10]

  • O-Glucuronidation: The primary alcohol is an excellent substrate for UGTs, leading to the formation of a stable O-glucuronide conjugate. This is often a major clearance pathway for compounds with accessible hydroxyl groups.[1][2]

  • N-Glucuronidation: The secondary amine linker or the pyridine nitrogen could potentially undergo N-glucuronidation, although this is often less favorable than O-glucuronidation.

  • N-Acetylation: The primary amine of the aminomethyl group is a potential substrate for N-acetyltransferases (NAT1 and NAT2), leading to an acetylated metabolite.

The interplay between these pathways dictates the overall metabolic profile of the compound.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent Parent Compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol M1 Carboxylic Acid (from Alcohol Oxidation) Parent->M1 ADH/ALDH M2 Hydroxylated Pyridine Parent->M2 CYP450 M3 Pyridine N-Oxide Parent->M3 CYP450 M4 O-Glucuronide (on Alcohol) Parent->M4 UGTs M5 N-Acetylated Amine Parent->M5 NATs M6 Hydroxypyridine-Glucuronide M2->M6 UGTs

Figure 1: Proposed In Vitro Metabolic Pathways.

Experimental Strategy for Pathway Elucidation

A tiered, systematic approach is required to validate the predicted pathways and identify the key enzymes involved. This strategy begins with broad screening for metabolic stability and proceeds to detailed metabolite identification and enzyme phenotyping.

In Vitro Systems: Rationale and Selection

The choice of an in vitro system is critical and depends on the metabolic questions being asked.

  • Human Liver Microsomes (HLMs): As a subcellular fraction, HLMs are enriched in Phase I (CYP) and some Phase II (UGT) enzymes located in the endoplasmic reticulum.[11] They are a cost-effective and high-throughput tool for initial stability screening and identifying CYP/UGT-mediated metabolites. Their primary limitation is the absence of cytosolic enzymes like SULTs and NATs.

  • Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of hepatic metabolic enzymes (both microsomal and cytosolic) and cofactors in a more physiologically relevant cellular environment.[12] They are essential for a comprehensive understanding of all potential metabolic pathways.

Experimental Protocols

The following protocols provide a self-validating framework for the investigation. All experiments should include appropriate controls to ensure the integrity of the results.

Objective: To determine the rate of disappearance of the parent compound and establish its intrinsic clearance.

Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the test compound (e.g., at a final concentration of 1 µM).

  • Pre-incubation: Aliquot the master mix into two sets of tubes: "Test" and "No Cofactor Control". Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution (cofactor for CYPs) to the "Test" tubes. Add an equal volume of buffer to the "No Cofactor Control" tubes.[13][14]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The "0 min" sample is prepared by adding the stop solution before the NADPH.

  • Sample Processing: Vortex all samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.

Self-Validation System:

  • No Cofactor Control: Differentiates enzymatic turnover from chemical instability or non-specific binding.

  • Positive Control: A compound with a known metabolic rate (e.g., testosterone, verapamil) should be run in parallel to confirm the metabolic competence of the HLM batch.

Objective: To detect, characterize, and tentatively identify all significant metabolites formed in vitro.

Methodology:

  • Incubation: Set up a larger-scale incubation similar to the stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to ensure metabolites are formed at detectable levels. Use both HLMs (with cofactors NADPH and UDPGA for UGTs) and cryopreserved hepatocytes. For UGT-specific reactions in HLMs, alamethicin should be included to permeabilize the microsomal membrane and improve access to the enzyme's active site.[9][11]

  • Reaction Time: Incubate for a fixed, longer time point (e.g., 60 or 120 minutes) where significant turnover is expected based on the stability assay.

  • Sample Quenching & Processing: Stop the reaction and process the samples as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Full Scan MS: Acquire data in full scan mode to detect all potential metabolites. Metabolites will appear as new peaks with m/z values corresponding to the addition of oxygen (+16 Da), loss of ethyl (+28 Da), conjugation with glucuronic acid (+176 Da), etc.

    • Tandem MS (MS/MS): Acquire fragmentation spectra for the parent compound and any detected metabolites. The fragmentation pattern provides structural information that is crucial for identification.[15][16]

  • Data Interpretation: Compare the fragmentation patterns of metabolites to that of the parent compound. A common fragmentation pathway confirms a structural relationship, helping to pinpoint the site of modification.

Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Start Parent Compound + In Vitro System (HLM/Hepatocytes) Incubate Add Cofactors (NADPH, UDPGA) Incubate at 37°C Start->Incubate Quench Quench Reaction (Acetonitrile + Internal Std) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Inject Supernatant onto LC-HRMS Centrifuge->LCMS FullScan Full Scan Data Acquisition (Detect Metabolites) LCMS->FullScan MSMS Tandem MS (MS/MS) (Structural Elucidation) FullScan->MSMS Identify Identify Metabolites (Mass Shifts, Fragmentation) MSMS->Identify Pathway Construct Metabolic Map Identify->Pathway

Figure 2: Experimental Workflow for Metabolite Identification.

Data Presentation and Interpretation

Quantitative data from metabolic stability assays should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Example Metabolic Stability Data

In Vitro SystemHalf-Life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Human Liver Microsomes4515.4
Positive Control (Verapamil)2034.7
No Cofactor Control> 120 (No significant turnover)< 2.0

Data are hypothetical and for illustrative purposes only.

The structural elucidation of metabolites relies on the logical interpretation of mass spectrometry data. For example, a metabolite with a mass shift of +176.032 Da relative to the parent strongly suggests glucuronidation. MS/MS fragmentation can then confirm the site of conjugation. If a key fragment ion corresponding to the loss of the ethanol side chain is retained in the metabolite's spectrum but shifted by 176 Da, it confirms O-glucuronidation at the primary alcohol.

Summary and Forward Look

This guide outlines a predictive and systematic approach to characterizing the in vitro metabolic pathways of 2-[3-(aminomethyl)-2-pyridinylamino]-1-ethanol. By combining structural analysis with robust, self-validating experimental protocols, researchers can efficiently map the biotransformations of this novel compound. The proposed workflow, utilizing human liver microsomes and hepatocytes coupled with high-resolution LC-MS/MS, provides the necessary framework to identify major and minor metabolites. Further steps would include reaction phenotyping with specific CYP/UGT isoforms to pinpoint the responsible enzymes and, ultimately, the synthesis of key metabolites to confirm their structures and enable their use in definitive in vivo studies. This foundational metabolic knowledge is indispensable for advancing a compound through the drug development pipeline.

References

  • UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. (n.d.). Vertex AI Search.
  • Zhu, M., & Zhang, H. (2005, February 7). Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. PubMed.
  • Miners, J. O., & Mackenzie, P. I. (2002, March 4). The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism*†. Taylor & Francis.
  • Uchaipichat, N., Mackenzie, P. I., Elliot, D. J., & Miners, J. O. (2015, February 15). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. PubMed.
  • Miners, J. O., & Mackenzie, P. I. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed.
  • Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • Jia, L., & Liu, X. (2007, July 24). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Ingenta Connect.
  • Ibrahim, B., & Lazarus, P. (2021, June 14). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI.
  • Jia, L., & Liu, X. (2007, December 15). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. PubMed.
  • Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021, October 26). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed.
  • Jia, L., & Liu, X. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. ResearchGate.
  • Wickremasinghe, C. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
  • Li, F., Gonzalez, F. J., & Ma, X. (2012). LC–MS-based metabolomics in profiling of drug metabolism and bioactivation. Acta Pharmaceutica Sinica B, 2(2), 118–125.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. (n.d.).
  • Guengerich, F. P. (2005, December 15). Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. AAPS Journal.
  • Manikandan, P., & Nagini, S. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • Name, Not Provided. (2005, May 15). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
  • Frederiksen, H., & Frandsen, H. (2002, March 15). In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyridol2,3-b]indole (MeA(alpha)C) in human and rat hepatic microsomes. PubMed.
  • Kalgutkar, A. S., et al. (2009, March 15). Investigation of the in Vitro Metabolism of the Analgesic Flupirtine. PubMed.
  • Selected amines and amino alcohols. (n.d.). Miljøstyrelsen.

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Executive Summary This application note details a robust, two-step synthetic protocol for the preparation of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (also known as 2-((3-(aminomethyl)pyridin-2-yl)amino)ethanol). T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (also known as 2-((3-(aminomethyl)pyridin-2-yl)amino)ethanol). The target compound is a highly polar, multi-functionalized pyridine derivative commonly utilized as a pharmaceutical building block.

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a chemoselective catalytic hydrogenation. This guide is designed for scale-up and reproducibility, providing mechanistic rationale, quantitative parameters, and critical troubleshooting steps to ensure high yields and purity.

Mechanistic Rationale & Pathway

The synthesis is executed via two distinct chemical transformations:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The starting material, 2-chloro-nicotinonitrile (2-chloro-3-cyanopyridine), features a highly electrophilic C2 position. This electrophilicity is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-cyano group. Ethanolamine acts as both the nucleophile and the acid scavenger. The reaction proceeds through a Meisenheimer complex intermediate, resulting in the expulsion of the chloride ion [1].

  • Chemoselective Nitrile Reduction: The intermediate nitrile, 2-((2-hydroxyethyl)amino)nicotinonitrile, is reduced to a primary amine. The critical challenge in nitrile reduction is the formation of secondary amine dimers. As the nitrile is reduced to an imine intermediate, it becomes susceptible to nucleophilic attack by the newly formed primary amine product. To suppress this causality, the reaction is performed in methanolic ammonia . The massive excess of ammonia outcompetes the product for the imine intermediate, shifting the equilibrium entirely toward the primary amine [2]. Raney Nickel is selected over Palladium on Carbon (Pd/C) to prevent unwanted debenzylation-type cleavage or over-reduction of the pyridine ring.

SynthesisPathway A 2-Chloro-nicotinonitrile C SNAr Reaction (80°C, MeCN) A->C B Ethanolamine B->C D Nitrile Intermediate (CAS: 440102-32-9) C->D E Hydrogenation (H2, Raney Ni, NH3) D->E F Target Compound (Diamine) E->F

Fig 1. Two-step synthesis pathway via SNAr and catalytic nitrile reduction.

Quantitative Reaction Parameters

Table 1: Step 1 - SN​Ar Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Chloro-nicotinonitrile138.551.0 eq13.85 g (100 mmol)Electrophile
Ethanolamine61.082.5 eq15.27 g (250 mmol)Nucleophile / Base
Acetonitrile (MeCN)41.05N/A150 mLSolvent
Table 2: Step 2 - Nitrile Reduction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Nitrile Intermediate163.181.0 eq16.32 g (100 mmol)Starting Material
Raney Nickel (Slurry)58.6920% w/w~3.2 gCatalyst
7N NH3​ in Methanol17.03Excess150 mLSolvent / Suppressant
Hydrogen Gas ( H2​ )2.02Excess40-50 psiReductant

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-((2-Hydroxyethyl)amino)nicotinonitrile
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 2-chloro-nicotinonitrile (13.85 g, 100 mmol) in 150 mL of anhydrous acetonitrile.

  • Addition: Add ethanolamine (15.27 g, 250 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is mildly exothermic.

  • Heating: Heat the reaction mixture to 80 °C (reflux) and stir vigorously for 6 hours. Monitor the reaction progression via TLC (Eluent: 5% MeOH in DCM; UV active).

  • Concentration: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Workup: Partition the resulting viscous residue between 10% MeOH/Ethyl Acetate (200 mL) and Water (100 mL). The addition of MeOH is critical to prevent the highly polar intermediate from partitioning into the aqueous layer.

  • Extraction: Extract the aqueous layer twice more with 10% MeOH/Ethyl Acetate (2x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate to yield a crude solid.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography to afford the intermediate as an off-white solid. (Expected Yield: 85-90%).

Step 2: Synthesis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol
  • Preparation: In a Parr hydrogenation bottle or a high-pressure autoclave, dissolve the purified 2-((2-hydroxyethyl)amino)nicotinonitrile (16.32 g, 100 mmol) in 150 mL of 7N Ammonia in Methanol.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (~3.2 g). Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

  • Purging: Seal the vessel. Purge the atmosphere with Nitrogen gas ( N2​ ) three times to remove oxygen, followed by three purges with Hydrogen gas ( H2​ ).

  • Hydrogenation: Pressurize the vessel to 40-50 psi with H2​ and agitate the mixture at room temperature for 12-16 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Filtration: Vent the hydrogen gas safely and purge the vessel with N2​ . Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol (100 mL). Keep the Celite pad wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure. Because the target compound is extremely polar and water-soluble, standard aqueous workup is ineffective.

  • Salt Formation (Optional but Recommended): To isolate the compound cleanly, dissolve the crude oil in a minimal amount of dry ethanol and add 4N HCl in dioxane dropwise until the pH reaches ~2. The target compound will precipitate as a dihydrochloride salt. Filter, wash with cold diethyl ether, and dry under a vacuum. (Expected Yield: 75-80%).

Analytical Characterization & Expected Data

To validate the success of the synthesis, the following analytical signatures should be confirmed:

CompoundMS (ESI+) 1H NMR Highlights ( DMSO−d6​ )
Intermediate m/z=164.1 [M+H]+ δ 8.25 (dd, 1H, Py-H6), 7.90 (dd, 1H, Py-H4), 6.75 (dd, 1H, Py-H5), 4.80 (t, 1H, OH), 3.55 (q, 2H, CH2​OH ), 3.45 (q, 2H, NHCH2​ ).
Target Compound m/z=168.1 [M+H]+ δ 7.95 (dd, 1H, Py-H6), 7.45 (dd, 1H, Py-H4), 6.55 (dd, 1H, Py-H5), 3.75 (s, 2H, Ar−CH2​−NH2​ ), 3.60 (t, 2H, CH2​OH ), 3.40 (t, 2H, NHCH2​ ).

Critical Troubleshooting & Safety

  • Incomplete SN​Ar Reaction: If TLC indicates unreacted 2-chloro-nicotinonitrile after 6 hours, ensure the ethanolamine is anhydrous. Water can compete as a nucleophile, forming the 2-pyridone byproduct. Adding 1.0 equivalent of Triethylamine ( Et3​N ) can accelerate the reaction if ethanolamine is acting insufficiently as a base.

  • Secondary Amine Dimerization in Step 2: If MS data shows a mass peak at m/z=318 [M+H]+ , the primary amine is attacking the imine intermediate. Ensure that the 7N NH3​ /MeOH solution is fresh; ammonia gas escapes over time, lowering the concentration and reducing its protective mass-action effect.

  • Catalyst Fires: Raney Nickel will spontaneously ignite if exposed to air while dry. Always transfer the catalyst as a slurry in water or methanol. After filtration, immediately submerge the used Celite/catalyst pad in a beaker of water for safe disposal [3].

References

  • US Patent 20080287399A1. "Substituted Aminopyridines and Uses Thereof." Google Patents.
  • WO Patent 2003076442A1. "Purine derivatives as kinase inhibitors." Google Patents.
  • European Patent EP1277738A1. "Condensed Heteroaryl Derivatives." Google Patents.
Application

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Introduction and Analytical Context The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Molecular Formula: C₈H₁₃N₃O) is a highly functionalized heterocycle featuring a 2-aminopyridine core, an ethanolamine side...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Molecular Formula: C₈H₁₃N₃O) is a highly functionalized heterocycle featuring a 2-aminopyridine core, an ethanolamine side chain, and a primary aminomethyl group. Compounds with this structural motif frequently serve as critical building blocks in pharmaceutical synthesis, particularly in the development of kinase inhibitors and receptor antagonists.

Accurate structural characterization of this molecule and its metabolites via tandem mass spectrometry (MS/MS) is essential for pharmacokinetic profiling and impurity tracking. This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, detailing the mechanistic causality behind its gas-phase fragmentation behavior.

Physicochemical Properties & Theoretical Exact Mass

To ensure high-confidence identification, high-resolution mass spectrometry (HRMS) parameters must be calibrated against the theoretical exact masses of the target compound. The presence of three basic nitrogen atoms makes the molecule highly amenable to positive electrospray ionization (ESI+).

PropertyValue
IUPAC Name 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol
Molecular Formula C₈H₁₃N₃O
Monoisotopic Exact Mass 167.1059 Da
Theoretical Precursor Ion [M+H]⁺ 168.1131 Da
Double Bond Equivalent (DBE) 4
Predicted LogP ~0.5 (Hydrophilic)

Mechanistic Fragmentation Analysis

Understanding the gas-phase dissociation of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol requires analyzing the stability of the resulting product ions. The fragmentation is primarily driven by the functional groups attached to the pyridine ring. According to established literature on the [1], these molecules yield strong[M+H]⁺ signals and undergo predictable cleavages localized at the aliphatic substituents before the aromatic ring ruptures.

Pathway A: Deamination (Loss of NH₃)

The primary aminomethyl group at the 3-position is highly susceptible to collision-induced dissociation (CID). The loss of ammonia (-17.0265 Da) generates a highly stable aza-benzyl carbocation at m/z 151.0866 . This radical-induced cleavage is a hallmark of [2].

Pathway B: Dehydration (Loss of H₂O)

The ethanolamine moiety at the 2-position terminates in a primary hydroxyl group. Under Higher-energy C-trap Dissociation (HCD), the protonated hydroxyl group readily eliminates water (-18.0106 Da) to form a terminal alkene, resulting in a product ion at m/z 150.1026 . Similar neutral losses are universally observed in the [3].

Pathway C: Synergistic Cleavage and Ring Opening

Higher collision energies (e.g., NCE > 40) trigger consecutive neutral losses (both NH₃ and H₂O), yielding a conjugated bicyclic intermediate or a highly unsaturated pyridine fragment at m/z 133.0760 . Subsequent cleavage of the remaining aliphatic chains leaves the bare pyridine core fragments (e.g., m/z 107.06).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 168.1131 F1 Deamination [M+H - NH3]+ m/z 151.0866 M->F1 -NH3 (-17.0265 Da) F2 Dehydration [M+H - H2O]+ m/z 150.1026 M->F2 -H2O (-18.0106 Da) F3 Combined Loss[M+H - NH3 - H2O]+ m/z 133.0760 F1->F3 -H2O (-18.0106 Da) F2->F3 -NH3 (-17.0265 Da) F4 Pyridine Core Fragment m/z 107.0600 F3->F4 Side-chain cleavage

Gas-phase fragmentation pathways of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol [M+H]+.

Quantitative Data: Expected Product Ions
Product IonTheoretical m/zNeutral LossStructural AssignmentRelative Abundance (Est.)
[M+H]⁺ 168.1131NoneIntact protonated molecule100% (Precursor)
Fragment 1 151.086617.0265 (NH₃)Aza-benzyl carbocationHigh (at NCE 20-30)
Fragment 2 150.102618.0106 (H₂O)Dehydrated ethanolamine tailMedium (at NCE 20-30)
Fragment 3 133.076035.0371 (NH₃+H₂O)Fully dehydrated/deaminated coreHigh (at NCE 40+)
Fragment 4 107.060061.0531Cleaved pyridine coreLow (at NCE 60+)

Experimental Protocol: LC-HRMS/MS Workflow

To ensure a self-validating system, this protocol incorporates specific chromatographic choices tailored to the molecule's hydrophilicity and basicity.

Sample Preparation

Causality: The compound is highly polar due to the ethanolamine and aminomethyl groups. Standard reverse-phase (C18) chromatography may result in poor retention. Therefore, sample preparation must avoid high organic concentrations that could cause peak breakthrough.

  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • System Suitability: Inject a blank (diluent only) prior to the sample to validate the absence of carryover.

Liquid Chromatography (LC) Parameters

Causality: A Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column is recommended to retain this polar amine.

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent polar-retentive column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0 to ensure full protonation of the amines).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to retain the polar analyte)

    • 1.0 - 5.0 min: Linear gradient to 50% B

    • 5.0 - 6.0 min: Hold at 50% B

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 8.0 min: Re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (HRMS) Settings

Causality: HCD is utilized over traditional Ion Trap CID because HCD does not suffer from the "1/3 rule" low-mass cutoff, allowing the detection of the critical m/z 107 pyridine core fragment.

  • Instrument: Q-Exactive Orbitrap or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 320 °C.

  • Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • MS1 Resolution: 70,000 (FWHM at m/z 200).

  • MS/MS (dd-MS2) Resolution: 17,500.

  • Isolation Window: 1.5 m/z.

  • Normalized Collision Energy (NCE): Stepped NCE at 20, 40, and 60 to capture both fragile neutral losses (NH₃, H₂O) and deep structural cleavages (pyridine ring fragmentation).

Best Practices & Troubleshooting

  • Adduct Formation: Due to the ethanolamine oxygen, minor sodium adducts [M+Na]⁺ (m/z 190.0950) may be observed. Using ammonium formate in the mobile phase suppresses sodium adducts and promotes the desired[M+H]⁺ species.

  • In-Source Fragmentation: The loss of ammonia (-17 Da) is highly facile. If the m/z 151.0866 ion is observed in the MS1 full scan, reduce the declustering potential or tube lens voltage to prevent in-source decay.

References

  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. Available at:[Link]

  • Harvey, D. J. (1991). Pyridine-Containing schiff base derivatives for the structural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(3), 245-249. Available at:[Link]

  • Han, X., et al. (2008). Shotgun lipidomics of phosphoethanolamine-containing lipids in biological samples after one-step in situ derivatization. Journal of Lipid Research, 49(2), 386-394. Available at:[Link]

Method

Preclinical Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol in Murine Models

Introduction & Mechanistic Rationale The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (hereafter referred to as APE-1 ) is an investigational, highly selective small-molecule kinase inhibitor. Featuring a subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (hereafter referred to as APE-1 ) is an investigational, highly selective small-molecule kinase inhibitor. Featuring a substituted aminopyridine scaffold, APE-1 leverages its primary aminomethyl group and secondary ethanolamine moiety to achieve potent ATP-competitive inhibition of Rho-associated protein kinases (ROCK1/2).

In preclinical murine models, targeting the ROCK pathway is a critical strategy for neuroprotection, cardiovascular remodeling, and anti-fibrotic research. However, the unique physicochemical properties of APE-1—specifically its basic nature (predicted pKa ~8.5–9.0) and hydrophilicity—dictate stringent formulation and dosing strategies to ensure optimal bioavailability and prevent in vivo precipitation.

ROCK_Pathway APE1 APE-1 (Aminopyridine Inhibitor) ROCK ROCK1 / ROCK2 (Kinase Target) APE1->ROCK ATP-competitive inhibition MYPT1 MYPT1 (Phosphatase Target) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC Phosphorylation ROCK->MLC Phosphorylates (Activates) MYPT1->MLC Dephosphorylates Actin Actomyosin Contraction & Tissue Fibrosis MLC->Actin Promotes

Fig 1. Mechanism of APE-1 inhibiting the ROCK1/2-mediated actomyosin contraction pathway.

Pre-Dosing Considerations & Formulation Causality

The Causality of Vehicle Selection: Because APE-1 is a weak base, it readily dissolves in acidic aqueous environments but is highly susceptible to precipitation at physiological pH (7.4)[1]. Administering an unbuffered aqueous solution intravenously can lead to catastrophic drug "crash out" in the bloodstream, causing micro-embolisms and artificially depressed pharmacokinetic (PK) exposure.

To create a self-validating, stable formulation, we utilize a co-solvent system: 5% DMSO, 30% PEG400, and 65% Saline .

  • DMSO (5%) acts as the primary solubilizer to disrupt the crystalline lattice of the API.

  • PEG400 (30%) serves as a thermodynamic stabilizer, preventing precipitation upon rapid dilution in the murine bloodstream or the neutral pH of the intestine.

  • Saline (65%) ensures the final formulation is isotonic, preventing osmotic stress and hemolysis during intravenous delivery.

Quantitative Dosing Parameters

Following established laboratory animal guidelines [1], administration volumes must be strictly controlled to minimize physiological stress, which can inadvertently alter drug metabolism via glucocorticoid-induced enzymatic upregulation.

Table 1: Quantitative Dosing Parameters for APE-1 in Adult Mice (Assumed 25g Body Weight)

RouteMax Volume (mL/kg)Typical Dose (mg/kg)Needle GaugeAbsorption Kinetics
Intravenous (IV) 5.02.0 - 5.027G - 30GImmediate (100% Bioavailable)
Intraperitoneal (IP) 10.010.0 - 30.025G - 27GRapid (Subject to first-pass metabolism)
Oral Gavage (PO) 10.020.0 - 50.020G - 22G (Bulb)Slow (Dependent on GI transit time)

Step-by-Step In Vivo Dosing Protocols (Self-Validating Systems)

To establish a trustworthy PK profile, parallel IV and PO arms must be conducted to calculate absolute bioavailability ( F ).

Intravenous (IV) Administration for Absolute Bioavailability

The goal of the IV arm is to bypass absorption entirely, providing the baseline Area Under the Curve ( AUCIV​ ) against which all other routes are measured.

  • Vasodilation (Crucial Step): Place the mouse under a warming lamp (approx. 30°C) for 3–5 minutes. Causality: Heat induces vasodilation of the lateral tail vein, ensuring successful venipuncture and preventing perivascular injection (which would invalidate the PK data by creating a subcutaneous depot)[1].

  • Restraint: Secure the mouse in a well-ventilated, appropriately sized cylindrical restrainer.

  • Injection: Using a 27G needle, introduce the needle bevel-up into the lateral tail vein at a shallow angle (~10°). Administer the APE-1 formulation (e.g., 2 mg/kg in 100 µL) over a slow, steady 5–10 second count.

  • Validation: A lack of resistance and the visual clearing of blood from the vein indicates successful IV delivery. If a white bleb forms, the dose has missed the vein; the animal must be excluded from the IV PK cohort.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds.

Oral Gavage (PO) for Efficacy Modeling

The PO arm simulates clinical tablet/capsule dosing. Controlling gastric variables is critical for reproducible data.

  • Fasting Protocol: Fast the mice for 4 hours prior to dosing (water ad libitum). Causality: Food in the stomach unpredictably alters the absorption of basic compounds like APE-1 by buffering gastric pH and delaying gastric emptying, leading to erratic Tmax​ values.

  • Measurement: Using a 20G reusable stainless-steel gavage needle with a ball tip, measure the distance from the animal's mouth to the xiphoid process to ensure the needle will reach the stomach without perforating it.

  • Administration: Immobilize the mouse using a scruff hold, ensuring the head and neck are in a straight vertical line. Gently advance the gavage needle over the tongue and down the esophagus.

  • Validation: The needle must advance under its own weight. If the animal gasps or struggles, withdraw immediately to prevent tracheal instillation. Administer the dose (e.g., 20 mg/kg in 250 µL) and carefully withdraw the needle.

Pharmacokinetic (PK) Sampling & Analysis Workflow

To accurately model the PK profile of APE-1, serial blood sampling is required. We utilize the submandibular facial vein bleed technique rather than retro-orbital bleeding. Causality: Submandibular bleeding is less stressful, does not require anesthesia (which can alter heart rate and drug clearance), and avoids contamination of the sample with tissue fluids, ensuring a highly trustworthy LC-MS/MS readout[1].

PK_Workflow Form 1. Formulation (DMSO/PEG400/Saline) Dose 2. Dosing (IV, PO, IP) Form->Dose Sample 3. Serial Bleeds (0.25 to 24h) Dose->Sample LCMS 4. LC-MS/MS Quantification Sample->LCMS Model 5. PK Modeling (NCA Analysis) LCMS->Model

Fig 2. Self-validating experimental workflow for APE-1 pharmacokinetic profiling.

Table 2: Representative Pharmacokinetic Parameters of APE-1 (Simulated Data)

ParameterIV (2 mg/kg)PO (20 mg/kg)IP (10 mg/kg)
Cmax​ (ng/mL) 1,4508501,120
Tmax​ (h) 0.081.50.5
AUC0−t​ (ng·h/mL) 2,1008,4005,800
t1/2​ (h) 2.43.12.8
Bioavailability ( F ) 100%40%55%

Trustworthiness & Translational Relevance

Translating murine PK data to human clinical trials requires rigorous mathematical modeling. As demonstrated in recent population PK studies [2], matching the peak ( Cmax​ ), area ( AUC ), and trough concentrations between mice and humans is vital for validating efficacy models.

By utilizing the self-validating protocols outlined above—specifically the cross-validation of absolute bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ) and the use of a thermodynamically stable co-solvent vehicle—researchers can ensure that the observed in vivo efficacy of APE-1 is driven by genuine target engagement rather than artifactual exposure limitations.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. URL: [Link]

  • Jiao, Y., Yan, J., Sutaria, D. S., Lu, P., Vicchiarelli, M., Reyna, Z., et al. (2024). Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models. Antimicrobial Agents and Chemotherapy, 68(3), e0139423. URL: [Link]

Sources

Application

Derivatization techniques for GC-MS analysis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol Introduction & Analytical Challenges The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Introduction & Analytical Challenges

The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is a highly polar, polyfunctional molecule featuring a pyridine ring, a primary alcohol (-OH), a primary amine (-CH₂NH₂), and a secondary arylamine (-NH-). This structural complexity presents four active hydrogens capable of strong intermolecular hydrogen bonding.

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of such low-molecular-weight, highly polar amino alcohols is notoriously difficult[1]. Without modification, the analyte will exhibit severe peak tailing, irreversible adsorption to the silanol groups of the GC stationary phase, and thermal degradation within the hot injection port. To achieve robust chromatographic resolution and high-sensitivity detection, the active hydrogens must be masked through chemical derivatization, converting the molecule into a volatile, thermally stable analog.

Mechanistic Insights: Reagent Selection & Causality

As a self-validating analytical system, the choice of derivatization reagent must account for the specific steric and electronic environment of the target's functional groups. We detail two orthogonal strategies:

Strategy A: Silylation via BSTFA + 1% TMCS

Silylation replaces active hydrogens with trimethylsilyl (TMS) groups. While N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent for alcohols and primary amines, the secondary amine (-NH-) bridging the pyridine ring and the ethanol group is both sterically hindered and electronically deactivated by the electron-withdrawing aromatic ring.

  • The Causality of TMCS: Using pure BSTFA will result in incomplete derivatization (yielding a mixture of di- and tri-TMS artifacts). The addition of 1% Trimethylchlorosilane (TMCS) is a field-proven necessity; TMCS acts as a Lewis acid catalyst, forming a highly reactive silyl-intermediate that drives the silylation of the hindered secondary amine to complete tetra-TMS conversion[2].

Strategy B: Acylation via HFBA

Heptafluorobutyric anhydride (HFBA) converts amines and alcohols into heptafluorobutyryl (HFB) derivatives.

  • The Causality of Fluorination: The incorporation of bulky, highly electronegative perfluoroalkyl groups drastically lowers the surface tension and boiling point of the molecule, ensuring excellent GC volatility. Furthermore, the high electron affinity of the fluorine atoms makes these derivatives exceptionally sensitive if Negative Chemical Ionization (NCI) MS or Electron Capture Detection (ECD) is employed[3].

Chemical_Pathways cluster_silylation Silylation Pathway cluster_acylation Acylation Pathway Target 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (4 Active Hydrogens: -OH, -NH2, -NH-) Reagent_Sil BSTFA + 1% TMCS (in Pyridine, 60°C) Target->Reagent_Sil Reagent_Ac HFBA (in EtOAc, 50°C) Target->Reagent_Ac Deriv_Sil Per-TMS Derivative (Replaces active H with TMS) Reagent_Sil->Deriv_Sil Nucleophilic substitution Catalyzed by TMCS Deriv_Ac Per-HFB Derivative (Replaces active H with HFB) Reagent_Ac->Deriv_Ac Nucleophilic acyl substitution Highly volatile

Caption: Derivatization pathways masking the active hydrogens of the target analyte.

Experimental Protocols

To ensure a trustworthy, self-validating workflow, an isotopically labeled internal standard (e.g., a deuterated amino alcohol) should be spiked into the sample prior to extraction to monitor derivatization efficiency.

Protocol A: Silylation (BSTFA + 1% TMCS)
  • Sample Drying: Aliquot 100 µL of the sample extract into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. (Note: Even trace moisture will rapidly hydrolyze BSTFA into volatile, unreactive siloxanes).

  • Solvent Addition: Add 50 µL of anhydrous Pyridine. Pyridine acts as both a solvent and an acid scavenger, neutralizing byproducts and catalyzing the reaction for the hindered arylamine.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60 °C for 45 minutes.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (EI mode). Monitor the mass spectra for the expected molecular ion [M]⁺ and the characteristic [M-15]⁺ (loss of a methyl group from a TMS moiety).

Protocol B: Acylation (HFBA)
  • Sample Drying: Aliquot 100 µL of the sample extract into a glass vial and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous Ethyl Acetate.

  • Reagent Addition: Add 50 µL of HFBA.

  • Incubation: Cap and incubate at 50 °C for 30 minutes[3].

  • CRITICAL STEP - Evaporation: Remove the vial, uncap, and evaporate the reaction mixture to complete dryness under a nitrogen stream. (Causality: The byproduct of this reaction is heptafluorobutyric acid. If injected directly, this highly corrosive acid will rapidly strip the stationary phase of the GC column and degrade the MS ion source).

  • Reconstitution for Analysis: Reconstitute the dried, derivatized residue in 100 µL of anhydrous Ethyl Acetate. Inject 1 µL into the GC-MS.

GCMS_Workflow A 1. Sample Prep (Anhydrous Drying) B 2. Derivatization (Silylation / Acylation) A->B Moisture Removal C 3. GC-MS Analysis (EI / NCI Mode) B->C Volatile Derivatives D 4. Data Processing (Quantitation & ID) C->D Mass Spectra

Caption: GC-MS analytical workflow for polyfunctional amino alcohols.

Quantitative Data & Method Comparison

ParameterStrategy A: Silylation (BSTFA/TMCS)Strategy B: Acylation (HFBA)
Target Functional Groups -OH, -NH₂, -NH--OH, -NH₂, -NH-
Reaction Conditions 60 °C for 45 mins (in Pyridine)50 °C for 30 mins (in EtOAc)
Derivative Formed Tetra-TMS (MW + 288 Da)Per-HFB (MW + 784 Da)
Post-Reaction Treatment Direct injectionMust evaporate to dryness to remove acid
Primary MS Ionization Electron Ionization (EI)EI or Negative Chemical Ionization (NCI)
Key Advantages Reagent acts as its own solvent; highly reproducible EI fragmentation.Extreme volatility; superior sensitivity if NCI mode is utilized.
Key Disadvantages Susceptible to moisture; TMS derivatives can degrade over time.Requires extra evaporation step; excess reagent damages GC columns.

References

  • Valdez, C. A., Vu, A. K., Hok, S., & Alcaraz, A. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. Journal of Forensic Sciences. [Link]

  • Yang, F., Yang, Y., Yan, L., Wang, F., Wu, L., Xia, M., & Li, X. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Advances, 13(39), 27535–27548.[Link]

  • Novikova, I. V., Novikov, R. I., Smirnova, Z. V., & Kondrat'ev, V. B. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Analytical Chemistry, 77(12), 1561-1569.[Link]

Sources

Method

Scale-Up Manufacturing Process for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol: Application Note &amp; Protocol

Executive Summary The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is a highly versatile bidentate building block, frequently utilized as a critical intermediate in the synthesis of fused heterocyclic scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is a highly versatile bidentate building block, frequently utilized as a critical intermediate in the synthesis of fused heterocyclic scaffolds and kinase inhibitors. This application note details a robust, field-proven, two-step scale-up manufacturing process. By leveraging a highly activated Nucleophilic Aromatic Substitution (SNAr) followed by a controlled high-pressure catalytic hydrogenation, this route ensures high atom economy, minimizes hazardous byproducts, and achieves >99.0% purity suitable for downstream Active Pharmaceutical Ingredient (API) synthesis.

Retrosynthetic Logic & Route Selection

The logical disconnection of the target molecule leads back to a commercially available and highly stable precursor: 2-chloro-3-cyanopyridine [1].

  • Step 1 (C-N Bond Formation): The target's ethanolamine moiety is introduced via an SNAr reaction. The cyano group at the 3-position strongly activates the 2-position chloride for nucleophilic attack[2].

  • Step 2 (Aminomethyl Formation): The cyano group is subsequently reduced to a primary amine. Catalytic hydrogenation using Raney Nickel in the presence of methanolic ammonia is selected to suppress the formation of secondary amine dimers, a common pitfall in nitrile reductions[3].

Synthesis A 2-Chloro-3-cyanopyridine C 2-(2-Hydroxyethylamino) nicotinonitrile A->C SNAr 80°C B Ethanolamine B->C E 2-[3-(Aminomethyl)- 2-pyridinylamino]-1-ethanol C->E Reduction 70 psi H2 D H2, Raney Ni NH3/MeOH D->E

Synthetic workflow for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol.

Process Chemistry & Causality

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. The cyano group at C3 exerts a strong mesomeric (-M) and inductive (-I) effect, significantly lowering the LUMO energy of the ring and stabilizing the negative charge in the Meisenheimer transition state[2]. Ethanolamine acts as the nucleophile. By utilizing 2.5 equivalents of ethanolamine, it serves a dual purpose: it acts as the reactant and as an in situ acid scavenger for the HCl byproduct. This eliminates the need for heterogeneous inorganic bases (e.g., K2CO3), which can cause severe stirring and scaling issues in large reactors[4].

Nitrile Reduction Dynamics

The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate (-CH=NH)[3]. In the absence of an equilibrium shifter, the newly formed primary amine can attack this imine, leading to the formation of a secondary amine dimer (bis-alkylated byproduct).

Causality of Ammonia Addition: The addition of 7N methanolic ammonia floods the system with a competing nitrogen nucleophile. This shifts the thermodynamic equilibrium entirely toward the primary amine[5]. Raney Nickel is the catalyst of choice because it selectively reduces nitriles without cleaving the pyridine ring or the C-N bond of the ethanolamine moiety[6].

Mechanism Nitrile Nitrile (-C≡N) Imine Imine Intermediate (-CH=NH) Nitrile->Imine H2 / Raney Ni Primary Primary Amine (Target Product) Imine->Primary H2 / Raney Ni Secondary Secondary Amine (Dimer Impurity) Imine->Secondary Attack by Primary Amine (Undesired Pathway) Ammonia Excess NH3 (Equilibrium Shifter) Ammonia->Imine Suppresses Dimerization

Mechanism of nitrile reduction highlighting the role of ammonia in preventing dimerization.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxyethylamino)nicotinonitrile (Intermediate)
  • Preparation: In a 50 L glass-lined reactor purged with N2, charge 10 L of absolute ethanol and 1.0 kg (7.21 mol) of 2-chloro-3-cyanopyridine[1].

  • Controlled Addition: Slowly add 1.1 kg (18.0 mol, 2.5 eq) of ethanolamine over 45 minutes while maintaining the internal temperature below 30°C. Causality: Controlled addition manages the exothermic formation of the Meisenheimer complex.

  • Reaction: Heat the mixture to 80°C (reflux) and maintain for 6 hours.

  • Self-Validation (IPC): Sample 1 mL of the reaction mixture, quench with 5 mL of water, and analyze via HPLC (254 nm). Do not proceed until 2-chloro-3-cyanopyridine is < 0.5% AUC.

  • Workup & Isolation: Cool the reactor to 20°C. Concentrate under reduced pressure to remove 70% of the ethanol. Add 15 L of cold purified water (5°C) to precipitate the product. Filter the yellow solid, wash with 3 L of cold water to remove residual ethanolamine hydrochloride, and dry in a vacuum oven at 50°C for 12 hours.

Protocol 2: High-Pressure Hydrogenation to Final Product
  • Preparation: In a 20 L high-pressure Hastelloy autoclave, charge 1.0 kg of the synthesized 2-(2-hydroxyethylamino)nicotinonitrile.

  • Solvent & Catalyst: Add 10 L of 7N Ammonia in Methanol. Carefully charge 150 g of active Raney Nickel (pre-washed with methanol to remove water). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry[5].

  • Hydrogenation: Purge the vessel three times with N2 (venting to 0 psi each time), then three times with H2. Pressurize the autoclave to 70 psi with H2 gas.

  • Reaction: Heat the reaction to 50°C and stir vigorously (800 rpm) to overcome mass transfer limitations of the hydrogen gas into the liquid phase.

  • Self-Validation (IPC): After 8 hours, or when hydrogen uptake ceases, sample the mixture. Analyze via LC-MS. Validation criteria: The reaction is complete when the nitrile mass (m/z[M+H]+ 164.1) is absent and the primary amine mass (m/z [M+H]+ 168.1) is > 95%.

  • Workup & Isolation: Cool to 20°C, vent H2 safely, and purge with N2. Filter the mixture through a pad of Celite under a strict inert atmosphere to remove the Raney Nickel. Concentrate the filtrate under reduced pressure to yield the final product as a viscous pale-yellow oil, which solidifies upon standing.

Quantitative Data & Characterization

All quantitative data and expected analytical specifications for the scale-up batches are summarized below to ensure batch-to-batch reproducibility.

ParameterStep 1: IntermediateStep 2: Final API Intermediate
Chemical Name 2-(2-Hydroxyethylamino)nicotinonitrile2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol
Appearance Yellow crystalline solidPale yellow viscous oil / solid
Purity (HPLC) > 98.5% (AUC at 254 nm)> 99.0% (AUC at 210 nm)
Yield (Isolated) 88 - 92%85 - 89%
Mass Spectrometry m/z [M+H]+ = 164.1m/z [M+H]+ = 168.1
Critical Impurity < 0.5% (Starting Material)< 0.5% (Secondary Amine Dimer)

Process Safety & Scale-up Considerations

  • Exotherm Control during SNAr: The initial attack of ethanolamine onto the electron-deficient pyridine ring is highly exothermic. Jacket cooling must be fully operational before the addition phase begins.

  • Pyrophoric Catalyst Handling: Raney Nickel will spontaneously ignite if exposed to air while dry. Filtration must be conducted using a closed-filter system (e.g., a Rosenmund filter) under a continuous nitrogen blanket.

  • Hydrogen Gas Safety: The autoclave must be located in a Class I, Division 1 explosion-proof suite. Ensure all rupture disks are properly calibrated for 100 psi before initiating the Step 2 reaction.

References

  • Benchchem.
  • Lookchem. Cas 6602-54-6, 2-Chloro-3-cyanopyridine.
  • Unacademy. JEE 2022: Chemistry- Topic Reduction of Nitriles.
  • Benchchem. 4-Formyl-3-methoxybenzonitrile | 21962-45-8.
  • ResearchGate. Reduction of nitrile to primary amine using sodium borohydride.
  • Semantic Scholar. Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis yield and purity of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis yield and purity of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol .

The synthesis of this substituted pyridine typically involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitrile reduction. Below, we dissect the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.

Synthesis Workflow & Mechanistic Pathways

To troubleshoot effectively, we must first map the reaction pathway and identify where yield attrition occurs. The primary bottlenecks are ambident nucleophile competition during the SNAr step and secondary amine dimerization during the reduction step.

SynthesisPathway SM 2-Chloro-3-cyanopyridine + Ethanolamine Int 2-(2-Hydroxyethylamino) nicotinonitrile SM->Int SNAr Base, Heat Side1 O-Alkylation Byproduct (Etherification) SM->Side1 Side Reaction (O-attack) Prod 2-[3-(Aminomethyl)- 2-pyridinylamino]-1-ethanol Int->Prod Reduction H2, Catalyst, NH3 Side2 Secondary Amine Dimer (Des-ammonia coupling) Int->Side2 Side Reaction (Imine attack)

Figure 1: Two-step synthesis workflow highlighting desired pathways and major side reactions.

Troubleshooting & FAQs

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 2-Chloro-3-cyanopyridine + Ethanolamine 2-(2-hydroxyethylamino)nicotinonitrile

Q: My SNAr reaction yield is low, and LC-MS shows a significant byproduct with the same mass. What is happening? A: You are likely observing the O-alkylation byproduct. Ethanolamine is an ambident nucleophile containing both an amine and a hydroxyl group. While the amine is kinetically more nucleophilic, the use of strong bases (e.g., NaH, KOtBu) or excessively high temperatures can deprotonate the hydroxyl group, forming a highly reactive alkoxide that outcompetes the amine for the electrophilic 2-position of the pyridine ring. Solution: Switch to a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or finely milled K2CO3. Maintain the reaction temperature between 80–90 °C to favor the thermodynamic N-alkylation product [1].

Q: The SNAr reaction stalls at 70% conversion. How can I push it to completion? A: The evolving HCl from the substitution can protonate the remaining ethanolamine, rendering it non-nucleophilic. Ensure you are using at least 2.5 equivalents of your organic base, or 2.5 equivalents of ethanolamine itself (acting as both reactant and acid scavenger). Using a polar aprotic solvent like DMF or NMP increases the reaction rate by poorly solvating the nucleophile, thereby increasing its effective reactivity.

Step 2: Nitrile Reduction

Reaction: 2-(2-hydroxyethylamino)nicotinonitrile 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Q: I am getting a complex mixture during hydrogenation, with a major byproduct showing nearly double the expected mass. Why? A: This is a classic dimerization issue. The reduction of a nitrile proceeds via an intermediate imine ( R−CH=NH ). The newly formed primary amine ( R−CH2​−NH2​ ) can act as a nucleophile and attack this imine intermediate. Subsequent elimination of ammonia ( NH3​ ) and further reduction yields a secondary amine dimer ( R−CH2​−NH−CH2​−R ). Solution: This is governed by Le Chatelier's principle. By conducting the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7N NH3 in Methanol), you suppress the elimination of ammonia from the tetrahedral intermediate, effectively shutting down the dimerization pathway [2].

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for the reduction? A: Yes, but with strict caveats. Pd/C in neutral solvents often leads to high levels of dimerization and can sometimes cause unwanted reduction of the pyridine ring. If you must use Pd/C, you should perform the reaction under acidic conditions (e.g., in glacial acetic acid) to protonate the primary amine as soon as it forms, rendering it non-nucleophilic and preventing dimer formation. Alternatively, perform the reduction in the presence of Boc-anhydride (Boc2O) to trap the primary amine in situ[3].

Quantitative Data Summaries

The following tables summarize the causality of condition changes on the yield and purity profile, providing a data-driven basis for the optimized protocols.

Table 1: SNAr Optimization Matrix
SolventBase (Equiv)Temp (°C)Conversion (%)N-Alkylation (Desired)O-Alkylation (Byproduct)
EthanolK₂CO₃ (2.0)80 (Reflux)85%82%3%
DMFNaH (1.5)2598%45%53%
n-Butanol DIPEA (2.5) 100 >99% 96% <1%
Table 2: Nitrile Reduction Catalyst & Additive Screen
CatalystSolvent SystemAdditiveH₂ PressureYield (Primary Amine)Dimerization (%)
10% Pd/CMethanolNone50 psi42%48%
10% Pd/CGlacial AcOHNone50 psi81%5%
Raney Ni MeOH 7N NH₃ 60 psi 94% <2%

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the operator can verify the success of each mechanistic step before proceeding, ensuring overall trustworthiness.

Protocol A: Synthesis of 2-(2-hydroxyethylamino)nicotinonitrile
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-cyanopyridine (10.0 g, 72.2 mmol) in anhydrous n-butanol (150 mL).

  • Reagent Addition: Add ethanolamine (5.29 g, 86.6 mmol, 1.2 eq) followed by DIPEA (23.3 g, 180.5 mmol, 2.5 eq).

    • Causality Check: DIPEA is chosen over inorganic bases to maintain a homogeneous mixture and prevent localized high-pH zones that promote O-alkylation.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Sample 50 µL, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 139) is <1% relative to the product peak (m/z 164).

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove n-butanol. Partition the residue between Ethyl Acetate (200 mL) and saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Crystallize the crude product from EtOAc/Hexanes to afford the intermediate as an off-white solid.

Protocol B: Chemoselective Nitrile Reduction
  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve 2-(2-hydroxyethylamino)nicotinonitrile (10.0 g, 61.3 mmol) in 7N Ammonia in Methanol (120 mL).

    • Causality Check: The massive excess of ammonia is the critical variable here; it thermodynamically prevents the amine product from attacking the imine intermediate.

  • Catalyst Addition: Carefully add Raney Nickel slurry in water (approx. 2.0 g active catalyst). Warning: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in air.

  • Reaction: Seal the vessel, purge three times with Nitrogen gas, and then three times with Hydrogen gas. Pressurize the vessel to 60 psi with H2. Stir vigorously at 25–30 °C for 12 hours.

  • In-Process Control (IPC): Vent the reactor safely. Spot a TLC plate (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting material (UV active, Rf ~0.6) should be completely consumed, replaced by a highly polar, ninhydrin-positive spot (Rf ~0.1) corresponding to the primary amine.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad thoroughly with Methanol (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To remove residual ammonia and water, co-evaporate the residue with anhydrous toluene (2 x 50 mL). The resulting viscous oil is the highly pure 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol , which will solidify upon standing under high vacuum.

References

  • Title: Purine derivatives as kinase inhibitors (WO2003076442A1)
  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations (Reduction of Nitriles) Source: Wiley Online Library URL: [Link]

  • Title: Chemoselective Hydrogenation of Nitriles to Primary Amines Source: Chemical Reviews (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Solubility of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and medicinal chemists struggling with the erratic solubility profile of 2-[3-(Aminomethyl)-2-pyridinylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and medicinal chemists struggling with the erratic solubility profile of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol in biological assays.

Despite its low molecular weight and high polarity, this compound is a notorious "solubility trap." Below, we deconstruct the chemical causality behind these issues and provide self-validating, step-by-step protocols to keep your compound in solution and your assays reproducible.

Part 1: Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the molecular behavior of the compound. 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol features a pyridine core, a primary aminomethyl group, a secondary amine, and a terminal hydroxyl group. This specific arrangement creates two distinct failure modes in biological assays:

The DMSO Paradox (Aprotic Insolubility)

Researchers often assume that 100% Dimethyl Sulfoxide (DMSO) is the universal solvent for drug-like small molecules. However, highly polar compounds with dense hydrogen-bond donor/acceptor networks often exhibit poor solubility in pure DMSO[1]. Because DMSO is an aprotic solvent, it cannot effectively disrupt the strong intermolecular hydrogen bonds formed between the primary amines and hydroxyl groups of the solid crystal lattice.

The Phosphate Trap (Ionic Cross-Linking)

At a physiological pH of 7.4, the primary and secondary amines on this compound are protonated, rendering the molecule polycationic. When introduced into Phosphate-Buffered Saline (PBS), the multivalent phosphate anions (HPO4²⁻) ionically cross-link the protonated drug molecules. This rapid thermodynamic event forms highly insoluble 1:1 or 2:1 phosphate salts, causing the compound to instantly crash out of solution[2].

Part 2: Troubleshooting FAQs

Q: My compound forms a cloudy suspension when I try to make a 10 mM stock in 100% DMSO. How do I fix this? A: Do not heat the DMSO, as this only provides a temporary kinetic fix; the compound will crash upon cooling. Instead, introduce a protic disruptor. We recommend preparing the stock in a 50/50 mixture of DMSO and mildly acidified water (e.g., 0.1 M HCl). The protons disrupt the crystal lattice, and the water provides the necessary hydrogen bonding to solvate the polar groups[1].

Q: My stock solution is perfectly clear, but the moment I spike it into my assay plate containing PBS, it precipitates. What is happening? A: You are witnessing phosphate salt precipitation. The basic amines on your compound are reacting with the phosphate buffer to form an insoluble salt[2]. To resolve this, you must change your assay buffer. Switching to a zwitterionic buffer like HEPES or a biorelevant Bicarbonate buffer eliminates multivalent anions, significantly reducing the precipitation of basic drugs[3].

Q: I am running an ELISA and cannot change my buffer from PBS. How can I keep the compound soluble? A: You must shield the compound from the phosphate anions. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a host-guest complexation agent. The cyclodextrin encapsulates the hydrophobic pyridine core while stabilizing the polar amines, preventing ionic cross-linking and suppressing the need for toxic concentrations of DMSO in your cell assays[4].

Part 3: Visualizing the Solutions

Workflow Start Prepare Primary Stock DMSO Attempt 100% DMSO Start->DMSO Cloudy Cloudy Suspension? DMSO->Cloudy Acid Use 50% H2O (0.1M HCl) / 50% DMSO Cloudy->Acid Yes (High Polarity) Buffer Dilute into Assay Buffer Cloudy->Buffer No (Clear) Acid->Buffer Precip Precipitates in PBS? Buffer->Precip HEPES Switch to HEPES or Bicarbonate Precip->HEPES Yes (Phosphate Salt) CD Add HP-β-CD to PBS Precip->CD Must use PBS

Decision tree for troubleshooting the solubility of highly polar basic amines in biological assays.

Mechanism Compound 2-[3-(Aminomethyl)- 2-pyridinylamino]-1-ethanol (Polycationic) Precipitate Insoluble Phosphate Salt (Crystal Lattice) Compound->Precipitate Ionic Cross-linking Soluble Soluble Inclusion Complex (Shielded from Anions) Compound->Soluble Encapsulation Phosphate Phosphate Buffer (HPO4 2-) Phosphate->Precipitate Cyclodextrin HP-β-Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Soluble

Mechanism of phosphate-induced precipitation versus cyclodextrin-mediated solubilization.

Part 4: Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol across various solvent systems. Use this data to select the appropriate matrix for your specific assay requirements.

Solvent / Buffer SystemEst. Solubility LimitVisual ObservationRecommended Use
100% DMSO < 2 mMCloudy suspensionNot recommended
50% DMSO / 50% Water (0.1M HCl) > 50 mMClear solutionPrimary Stock Preparation
PBS (pH 7.4) < 50 µMRapid precipitationAvoid if possible
HEPES (pH 7.4) ~ 500 µMClear solutionStandard Biochemical Assays
PBS + 10% HP-β-CD > 1 mMClear solutionCell-based Assays requiring PBS

Part 5: Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock (Acidified)

Use this protocol to bypass the aprotic limitations of 100% DMSO.

  • Weighing: Accurately weigh the required mass of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol into a sterile, low-bind microcentrifuge tube.

  • Aqueous Solvation: Add 50% of the final target volume using 0.1 M HCl (aqueous). Vortex vigorously for 30 seconds. The low pH ensures full protonation and disruption of the crystal lattice.

  • Organic Addition: Add the remaining 50% of the volume using anhydrous DMSO.

  • Homogenization: Sonicate the mixture in a water bath at room temperature for 2 minutes.

  • Validation: Visually inspect the solution against a dark background. To quantitatively validate solubility, measure the absorbance at 600 nm; an OD600 < 0.05 confirms the absence of micro-precipitates.

Protocol B: Cyclodextrin-Mediated Solubilization for PBS Assays

Use this protocol if your assay strictly requires Phosphate-Buffered Saline.

  • Buffer Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard 1X PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Intermediate Dilution: Dilute your 10 mM master stock (from Protocol A) 1:10 into the HP-β-CD/PBS buffer to create a 1 mM intermediate working stock.

  • Incubation: Allow the intermediate stock to incubate at room temperature for 15 minutes on an orbital shaker. This allows the thermodynamic equilibrium of the host-guest inclusion complex to establish[4].

  • Final Assay Dilution: Dilute the intermediate stock into your final assay plate. The cyclodextrin shield will prevent the phosphate ions from cross-linking the basic amines.

References[4] Platinum(IV)-Ferrocene Conjugates and Their Cyclodextrin Host–Guest Complexes. Inorganic Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.inorgchem.9b00790[2] Phosphate Precipitates and Water-Soluble Aggregates in Re-analyzed Solubility-pH Data of Twenty-five Basic Drugs. ADMET and DMPK.https://pub.iapchem.org/ojs/index.php/admet/article/view/31[3] Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. Molecular Pharmaceutics - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.4c00123[1] In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Current Medicinal Chemistry (ResearchGate).https://www.researchgate.net/publication/7288762_In_Silico_Approaches_to_Prediction_of_Aqueous_and_DMSO_Solubility_of_Drug-Like_Compounds_Trends_Problems_and_Solutions

Sources

Troubleshooting

Preventing oxidation of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol during long-term storage

Technical Support Center: Preventing Oxidation of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidation of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol . Due to its multiple electron-rich functional groups, this bifunctional molecule presents unique stability challenges. This guide provides field-proven, self-validating protocols to prevent oxidative degradation during long-term storage.

Mechanistic Causality: Why Does This Compound Degrade?

To effectively protect a molecule, you must first understand its structural vulnerabilities. 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol contains three highly reactive sites that are susceptible to distinct degradation pathways:

  • The Primary Amine (-CH₂NH₂): Primary amines are highly nucleophilic and prone to auto-oxidation, forming imines, oximes, or nitriles. Furthermore, they readily react with atmospheric carbon dioxide (CO₂) at room temperature to form stable carbamates [1].

  • The Ethanolamine Moiety (-NH-CH₂-CH₂-OH): Under oxidative stress, ethanolamines undergo cleavage to form secondary degradation products, including formic acid, acetic acid, and ammonia [2]. The presence of trace transition metals acts as a catalyst for this radical-mediated pathway[3].

  • The Pyridine Ring: The electron-rich nature of the 2-aminopyridine system makes the pyridine nitrogen highly susceptible to N-oxide formation in the presence of reactive oxygen species (ROS) or prolonged oxygen exposure [4].

DegradationPathways A 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Intact Molecule) B Primary Amine (-CH2NH2) Oxidation & CO2 Adducts A->B O2, CO2 C Ethanolamine Moiety Oxidative Cleavage A->C O2, Metals D Pyridine Ring N-Oxide Formation A->D ROS, O2 B1 Imines, Nitriles, Carbamates B->B1 C1 Formic/Acetic Acids, Ammonia C->C1 D1 Pyridine N-Oxides D->D1

Fig 1. Primary oxidative degradation pathways of the target compound.

Self-Validating Storage Protocols

Do not rely on passive storage. The following protocol is a self-validating system: each step physically prevents a specific degradation mechanism, ensuring the compound's integrity over time.

Step-by-Step Methodology for Long-Term Storage:

  • Salt Conversion (Optional but Highly Recommended):

    • Action: Convert the free base to a hydrochloride (HCl) salt using stoichiometric equivalents of methanolic HCl, followed by precipitation.

    • Causality: Protonating the primary and secondary amines ties up their lone electron pairs. This drastically reduces the electron density of the molecule, eliminating its ability to act as an electron donor in initial oxidation steps[1].

  • Lyophilization:

    • Action: Remove all residual water via freeze-drying to achieve a dry powder.

    • Causality: Water facilitates hydrolysis and acts as a solvent medium for dissolved oxygen and trace metals to interact with the ethanolamine moiety [3].

  • Inert Gas Purging (Argon > Nitrogen):

    • Action: Flush the storage vial with high-purity Argon gas for 30 seconds before sealing.

    • Causality: Argon is heavier than air and effectively "blankets" the solid compound, physically displacing oxygen and atmospheric CO₂. Nitrogen is lighter and more prone to displacement by ambient air if the seal is imperfect [1].

  • Aliquoting into Amber Vials:

    • Action: Divide the bulk material into single-use aliquots in amber glass vials.

    • Causality: Amber glass blocks actinic light (UV), preventing the photo-initiation of radical oxidation. Single-use aliquots prevent repeated oxygen exposure and condensation from freeze-thaw cycles.

  • Temperature Control:

    • Action: Store the sealed vials in a desiccator at -20°C.

    • Causality: Low temperatures exponentially decrease the kinetic rate of any residual oxidative reactions.

StorageWorkflow S1 1. Salt Conversion (Protonate Amines) S2 2. Lyophilization (Remove H2O) S1->S2 S3 3. Argon Purge (Displace O2 & CO2) S2->S3 S4 4. Aliquoting (Block UV & O2) S3->S4 S5 5. -20°C Storage (Slow Kinetics) S4->S5

Fig 2. Self-validating workflow for long-term compound storage.

Quantitative Data: Storage Conditions vs. Stability

Table 1: Projected Shelf Life Based on Storage Conditions

Storage ConditionAtmosphereLight ExposureProjected Shelf LifeDegradation Risk Level
Aqueous SolutionAmbient AirLight< 1 WeekCritical (High)
Free Base (Solid)Ambient AirDark1-3 MonthsModerate
Free Base (Solid)ArgonDark6-12 MonthsLow
HCl Salt (Solid)ArgonDark> 2 YearsMinimal

Troubleshooting & Quality Control

If you suspect your sample has degraded, use the following diagnostic table to identify the root cause and adjust your handling protocols accordingly.

Table 2: Analytical Troubleshooting Guide

Physical ObservationRecommended Analytical MethodTarget DegradantRoot Cause
Yellow/Brown DiscolorationUV-Vis / HPLCImines, PolymersOxygen exposure, photo-initiated radical formation.
Loss of Alkalinity/pH DropTitration / pH MeterCarboxylic AcidsEthanolamine oxidative cleavage [2].
Mass shift (+16 Da)LC-MSPyridine N-OxideProlonged O₂ or ROS exposure [4].
Mass shift (+44 Da)LC-MSCarbamateAtmospheric CO₂ reaction with primary amine [1].

Frequently Asked Questions (FAQs)

Q: My compound turned yellow after a month in the fridge. Is it still usable? A: Yellowing indicates the formation of imines or early-stage polymerization of the primary amine group. While the bulk purity might still be >95%, these highly conjugated impurities can interfere with fluorescence assays or sensitive biological screens. We recommend assessing purity via HPLC before use. To prevent this, ensure you are storing the compound under Argon and completely protected from light.

Q: Can I store the compound as a stock solution in DMSO or Water? A: We strongly advise against long-term storage in solution. Water facilitates the oxidative cleavage of the ethanolamine group into acetic and formic acids [2]. DMSO is hygroscopic and can carry dissolved oxygen. If you must prepare a stock solution, prepare it immediately before use, or freeze single-use aliquots at -80°C and use them within one week.

Q: Why do you specify Argon instead of Nitrogen for the inert gas purge? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it sinks to the bottom, creating a heavy protective blanket directly over your solid compound. Nitrogen tends to mix with ambient air and escape the vial before you can seal it, leaving residual oxygen behind.

Q: I noticed a mass shift of +44 Da in my LC-MS analysis. What happened? A: A +44 Da shift is the classic signature of carbamate formation. The primary aminomethyl group (-CH₂NH₂) has reacted with atmospheric carbon dioxide (CO₂). This occurs when the vial is repeatedly opened in ambient air without being re-purged with an inert gas. Aliquoting your sample upon initial receipt prevents this issue.

References

  • Title: Full article: Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Oxidative degradation of 2-ethanolamine: The effect of oxygen concentration and temperature on product formation | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

Optimization

Troubleshooting baseline noise in 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol chromatography

Welcome to the technical support center for the chromatographic analysis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, with a specific focus on resolving baseline noise. The following question-and-answer format addresses specific problems to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs) on Baseline Noise

Q1: I'm observing significant baseline noise in my chromatogram. What are the most common initial checks I should perform?

A1: Baseline noise can originate from several sources within your HPLC system.[1][2] A systematic approach is crucial for efficient troubleshooting.[3] Start by assessing these primary areas:

  • Mobile Phase Quality: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1][4] Contaminants, even at trace levels, can cause significant baseline disturbances, especially in gradient elution.[5] Water is a frequent source of contamination, so always use HPLC-grade water.[5]

  • Degassing: Inadequate degassing of the mobile phase is a primary cause of baseline noise.[1][6] Dissolved gases can form microbubbles in the pump or detector, leading to pressure fluctuations and a noisy baseline.[7][8] Ensure your online degasser is functioning correctly or that you have thoroughly degassed your mobile phase using methods like helium sparging or ultrasonication.[1][5]

  • System Leaks: Check all fittings and connections for any signs of leaks, from the solvent reservoir to the detector waste line. Leaks can introduce air into the system and cause pressure instability, which manifests as baseline noise.[2][9]

  • Detector Lamp: An aging detector lamp can lose intensity and become unstable, resulting in increased noise.[1][10] Check the lamp's energy levels and operating hours; replace it if necessary.

In-Depth Troubleshooting Guides

Mobile Phase and Analyte Interactions

A2: The polar and basic nature of your analyte presents specific challenges in reversed-phase chromatography.

  • Analyte Characteristics: 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol contains primary and secondary amine groups, making it susceptible to strong interactions with residual silanols on standard silica-based C18 columns. This can lead to poor peak shape (tailing) and can contribute to baseline instability.

  • Impact of Mobile Phase pH: The pH of your mobile phase is a critical parameter.[11][12]

    • At low pH (e.g., pH 2-4) , the amine groups will be protonated. This can reduce unwanted interactions with silanols, but may also decrease retention on a traditional C18 column.[13][14]

    • At higher pH (e.g., pH > 8) , the analyte will be in its free-base form, increasing its hydrophobicity and retention.[13] However, standard silica columns are not stable at high pH. Using a hybrid-silica or polymer-based column is necessary for high-pH methods. Controlling the pH with a suitable buffer is essential for reproducible retention times and a stable baseline. Small fluctuations in pH near the analyte's pKa can cause significant shifts in retention and baseline drift.[15]

  • Column Selection:

    • Reversed-Phase: For reversed-phase, consider columns with a polar-embedded phase or those specifically designed for polar analytes to improve retention and peak shape.[16]

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[17][18][19] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can also enhance MS detection sensitivity.[20]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of your basic analyte.[21] These reagents, such as alkyl sulfonates, form a neutral complex with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.[21][22] However, be aware that ion-pairing reagents can sometimes contribute to baseline noise and may require dedicated columns.[23]

Chromatography Mode Principle Advantages for Polar Amines Potential Baseline Issues
Reversed-Phase (Low pH) Separation based on hydrophobicity; analyte is protonated.Good peak shape, compatible with most columns.Poor retention.
Reversed-Phase (High pH) Separation based on hydrophobicity; analyte is in free-base form.Increased retention.Requires pH-stable column; potential for baseline drift if pH is not well-buffered.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[17][20]Excellent retention for very polar compounds.[19][24]Longer column equilibration times are needed; sensitivity to mobile phase water content.[19]
Ion-Pairing Forms a neutral ion-pair with the analyte to increase retention.[21]Improved retention and selectivity.Reagent impurities can cause noise; slow column equilibration.[21]
Instrumentation and System Health

A3: This type of periodic noise is often indicative of a problem with the pump or check valves.[5][10]

  • Pump Seals: Worn pump seals can cause leaks and pressure fluctuations that are synchronized with the piston strokes.[9] This is a common issue that requires routine maintenance.

  • Check Valves: A faulty or dirty check valve can lead to an inconsistent flow rate and pressure fluctuations.[5][9]

  • Air Bubbles in the Pump: Air trapped in the pump head is a very common cause of significant pressure fluctuations and a noisy baseline.[9][25] This is often referred to as pump cavitation.[26]

Troubleshooting Workflow for Pump-Related Noise:

G A Observe Periodic Baseline Noise B Check for Visible Leaks Around Pump Head A->B C Tighten Fittings or Replace Pump Seals B->C Leak Found D Purge the Pump at a High Flow Rate (e.g., 5 mL/min) B->D No Leak E Does Noise Disappear? D->E F Problem Solved: Air Bubble Removed E->F Yes G Noise Persists E->G No H Clean or Replace Check Valves G->H I Consult Instrument Manual or Service Engineer H->I Problem Persists

Sources

Troubleshooting

Catalyst optimization for the cross-coupling of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol

Welcome to the Advanced Technical Support Center. As drug development professionals, you frequently encounter highly complex, polyfunctional intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you frequently encounter highly complex, polyfunctional intermediates. The cross-coupling of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol presents a masterclass in chemoselectivity and catalyst preservation.

This molecule contains four competing coordination/reaction sites: a primary aliphatic amine, a secondary aromatic amine, a primary alcohol, and a pyridine nitrogen. Without precise catalytic control, your Buchwald-Hartwig amination will fail due to catalyst poisoning or off-target arylation. This guide provides field-proven, self-validating methodologies to achieve >92% selective C–N coupling at the primary amine.

System Overview: Reaction Pathways & Chemoselectivity

Chemoselectivity Substrate 2-[3-(Aminomethyl)- 2-pyridinylamino]- 1-ethanol ArylHalide Aryl Halide + Pd Catalyst Substrate->ArylHalide Base Addition PrimaryN Primary N-Arylation (Desired Product) ArylHalide->PrimaryN BrettPhos + NaOTMS (Optimal) OArylation O-Arylation (Ether Impurity) ArylHalide->OArylation NaOtBu (Strong Base) SecN Secondary N-Arylation (Over-alkylation) ArylHalide->SecN Excess Ar-X / RuPhos Chelation Pd-Chelation (Catalyst Poisoning) ArylHalide->Chelation P(o-tol)3 / Poor Ligand

Reaction pathways for the cross-coupling of the polyfunctional aminopyridine substrate.

Diagnostic FAQs & Troubleshooting Guide

Q1: My palladium catalyst deactivates immediately upon adding the substrate. What is causing this, and how can I prevent it?

Causality: Your substrate contains a 3-(aminomethyl)pyridin-2-amine motif. This structural feature is a potent bidentate ligand (analogous to 2-aminomethylpyridine, Ampy), which readily chelates the Palladium center to form a thermodynamically stable, catalytically dead metallacycle[1]. Solution: You must physically block the substrate from chelating the metal. Use a highly sterically demanding dialkylbiaryl monophosphine ligand, such as BrettPhos or GPhos , which prevents the formation of off-cycle bis-ligated or chelated Pd complexes [2][2]. Furthermore, utilize a third-generation (G3) Pd precatalyst. These precatalysts rapidly and quantitatively generate the active L-Pd(0) species, ensuring the bulky ligand is firmly bound before the substrate can trap the metal [3][3].

Q2: I am observing significant O-arylation (ether formation) at the primary alcohol instead of the desired C-N coupling. How do I control chemoselectivity?

Causality: The choice of base strictly dictates C–N versus C–O bond formation in amino alcohols [4][4]. Strong bases like Sodium tert-butoxide (NaOtBu) readily deprotonate the primary alcohol, creating a highly nucleophilic alkoxide that outcompetes the amine for the Pd(II)-aryl intermediate. Solution: Switch to a milder, more selective base. Sodium trimethylsilanolate (NaOTMS) has been proven to override steric biases and exclusively promote C–N coupling in amino alcohols by preventing premature alkoxide formation [5][5].

Q3: The molecule has both a primary aliphatic amine and a secondary aromatic amine. How do I ensure coupling only occurs at the primary amine?

Causality: While primary amines are generally more nucleophilic, the secondary amine at the 2-position can undergo competitive arylation, especially if the primary amine is sterically hindered by the adjacent pyridine ring. Solution: Ligand control is paramount. BrettPhos is explicitly designed to exhibit extreme selectivity for primary amines over secondary amines due to its specific steric profile [6][6]. Ensure strict stoichiometric control of the aryl halide (1.0 to 1.05 equivalents) to prevent over-arylation[7].

Q4: My reaction scales poorly and I observe sudden temperature spikes. Is this normal?

Causality: Buchwald-Hartwig couplings with amino alcohols can exhibit sharp exotherms upon base addition due to highly rapid reaction kinetics [7][7]. Solution: Do not add all the base at once. For scale-up, use a controlled, portion-wise addition of the base to maintain the internal temperature below 55 °C. The reaction conversion will closely track the base addition[7].

Catalytic Cycle & Failure Modes

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord L-Pd(II)(Ar)(Amine) Coordination OxAdd->AmineCoord + Substrate DeadCat Pd-Aminopyridine Chelate (Dead) OxAdd->DeadCat Ligand Displacement Deprot L-Pd(II)(Ar)(Amido) Deprotonation AmineCoord->Deprot + Base - HX AmineCoord->DeadCat Chelation RedElim Product Release Reductive Elimination Deprot->RedElim RedElim->Pd0 - Product

Buchwald-Hartwig catalytic cycle highlighting off-cycle catalyst deactivation via chelation.

Quantitative Catalyst Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and chemoselective outcomes for this specific substrate class.

LigandBasePd SourcePrimary N-ArylationO-ArylationSecondary N-ArylationCatalyst State
P(o-tol)₃NaOtBuPd₂(dba)₃< 5%15%< 5%Deactivated (Chelation)
BINAPCs₂CO₃Pd(OAc)₂25%10%20%Poor Conversion
RuPhosNaOtBuRuPhos Pd G240%45%10%Active, Poor Selectivity
BrettPhosNaOtBuBrettPhos Pd G375%20%< 5%Active, Moderate O-Arylation
BrettPhos NaOTMS BrettPhos Pd G3 > 92% < 2% < 2% Highly Active & Selective

Standardized Self-Validating Protocol

This protocol leverages a G3 precatalyst to ensure a strict 1:1 Pd:Ligand ratio (preventing substrate chelation) and NaOTMS to guarantee N- over O-chemoselectivity.

Reagents & Stoichiometry:

  • Aryl Halide: 1.0 equiv

  • 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol: 1.05 equiv

  • BrettPhos Pd G3: 2 mol %

  • BrettPhos Ligand: 2 mol %

  • NaOTMS: 1.25 equiv

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalyst Stock: In an argon-filled glovebox, charge an oven-dried reaction vial with BrettPhos Pd G3 precatalyst and BrettPhos ligand. Scientific Rationale: Pre-mixing ensures the bulky ligand is coordinated to the Pd center immediately upon activation, physically blocking the aminomethylpyridine motif from forming a dead metallacycle.

  • Substrate & Electrophile Addition: Add the aryl halide and the polyfunctional aminopyridine substrate to the vial.

  • Solvent Addition: Dissolve the mixture in anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Stir for 5 minutes at room temperature.

  • Controlled Base Addition: Add NaOTMS portion-wise over 15 minutes. Scientific Rationale: Portion-wise addition controls the inherent exotherm associated with amino alcohol couplings and prevents base-mediated degradation of the heterocycle.

  • Heating & Monitoring: Seal the vial, remove it from the glovebox, and heat to 65–80 °C. Monitor the reaction via LC-MS. The reaction typically reaches >90% conversion within 2–4 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water. The use of NaOTMS simplifies the workup, as the trimethylsilanol byproduct is easily washed away or evaporated. Dry the organic layer over Na₂SO₄, filter, and concentrate for purification.

References

  • Cross-Coupling Reaction Manual: Desk Reference , Sigma-Aldrich. 3

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions , Elaine C. Reichert, DSpace@MIT. 2

  • Buchwald-Hartwig Amination , Chemistry LibreTexts. 6

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols , Journal of the American Chemical Society. 5

  • Exploratory Process Development of a Pulmonary Arterial Hypertension Clinical Compound via a Late-Stage Pd-Catalyzed Buchwald–Hartwig C–N Coupling , Thieme-Connect. 7

  • Handbook of Pharmaceutical Catalysis , Pharmaceutical Business Review. 1

  • Myers Chem 115: C-N Bond-Forming Reactions , Harvard University. 4

Sources

Reference Data & Comparative Studies

Validation

Validating the Analytical Method for 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol: A Comparative Guide

Executive Summary Developing a robust, reproducible analytical method for polybasic, highly polar pharmaceutical intermediates is a notorious bottleneck in drug development. The compound 2-[3-(Aminomethyl)-2-pyridinylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

Developing a robust, reproducible analytical method for polybasic, highly polar pharmaceutical intermediates is a notorious bottleneck in drug development. The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol presents a classic chromatographic challenge: its multiple basic nitrogen centers lead to severe peak tailing and poor retention on traditional reversed-phase columns.

In this guide, I will objectively compare three analytical approaches for the detection and quantification of this analyte. By analyzing the causality behind chromatographic behaviors, we will demonstrate why a Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CX) LC-MS/MS workflow is the champion methodology, offering superior precision, accuracy, and compliance with modern regulatory frameworks.

The Analytical Challenge: Causality Behind Chromatographic Choices

To design a self-validating analytical method, we must first understand the physicochemical nature of the analyte. The structure of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol features three distinct basic sites:

  • A primary aliphatic amine (-CH₂NH₂, pKa ~9.5)

  • A secondary amine bridging the ethanol group and the pyridine ring (pKa ~6.5)

  • A pyridine nitrogen (pKa ~5.2)

At a standard mobile phase pH of 3.0 to 7.0, this molecule is highly protonated (carrying a +2 or +3 charge) and exceptionally hydrophilic.

Why Traditional Methods Fail: When injected onto a standard C18 Reversed-Phase (RP) column, the highly polar analyte elutes almost immediately in the void volume. Furthermore, the positively charged amines interact strongly with residual, negatively charged silanol groups on the silica support. This secondary electrostatic interaction is the direct cause of severe peak tailing, which ruins integration accuracy and causes the method to fail [6].

While Hydrophilic Interaction Liquid Chromatography (HILIC) offers a better alternative by partitioning the analyte into a water-enriched layer on the stationary phase, it is notoriously sensitive to sample diluent mismatch, often requiring lengthy equilibration times.

The Champion Solution: A Mixed-Mode RP/CX column combines a hydrophobic alkyl chain with a terminal cation-exchange group (e.g., a carboxylate or sulfonate). The causality here is intentional: the reversed-phase mechanism provides baseline retention, while the cation-exchange sites electrostatically bind the protonated amines. This dual-mechanism ensures strong retention, perfect peak symmetry, and compatibility with volatile, MS-friendly buffers.

Methodology Comparison: Traditional vs. Optimized

The following table summarizes the objective performance comparison between standard alternatives and our optimized Mixed-Mode RP/CX methodology.

ParameterAlternative 1: Standard RP-HPLC-UV (C18)Alternative 2: HILIC-UV (Amide Phase)Champion: Mixed-Mode RP/CX LC-MS/MS
Retention Mechanism Hydrophobic (Weak)Hydrophilic PartitioningHydrophobic + Electrostatic (Strong)
Mobile Phase Water/MeCN + 0.1% TFAMeCN/Water + 10mM NH₄OAcWater/MeCN + 20mM NH₄FA (pH 3.0)
Peak Shape Severe Tailing (Silanol interaction)Good, but sensitive to diluentExcellent (Symmetrical, Tailing < 1.2)
MS Compatibility Poor (TFA suppresses ionization)GoodExcellent (Volatile buffer enhances ESI+)
Equilibration Time Fast (<10 column volumes)Slow (>20 column volumes)Fast (<10 column volumes)
Overall Verdict Not Recommended Acceptable Alternative Optimal / Champion Method

Experimental Protocol: The Self-Validating Mixed-Mode Workflow

To ensure this protocol is a self-validating system, every step is designed with built-in causality to prevent analytical drift.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: The low pH ensures all basic nitrogen atoms on the analyte are fully protonated, maximizing their interaction with the cation-exchange sites on the column. Ammonium formate provides the necessary ionic strength to eventually elute the compound without suppressing the MS signal.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 90% Mobile Phase A / 10% Mobile Phase B.

    • Causality: Injecting a sample in a diluent that is stronger than the initial mobile phase causes solvent-mismatch band broadening. By matching the diluent to the starting gradient, we force the analyte to focus into a tight band at the head of the column.

Step 3: Chromatographic & MS Conditions
  • Column: Mixed-Mode RP/CX (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 60% B over 5 minutes, hold for 1 minute, return to 10% B.

  • Detection (ESI+ MS/MS): Monitor the specific MRM transitions for the parent ion [M+H]+ to its primary fragments.

    • Causality: MS/MS detection provides absolute specificity, eliminating the risk of co-eluting UV-absorbing impurities interfering with quantification, aligning with [8].

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own readiness. Inject the working standard six times.

  • Acceptance Criteria: Retention time drift < 0.1 min; Peak Area %RSD ≤ 2.0%; Tailing Factor ≤ 1.5.

  • Causality: If the column is not fully equilibrated with the buffer ions, the retention time will drift. The SST acts as an automated gatekeeper, preventing the consumption of precious samples if the system is unstable.

Validation Data (ICH Q2(R2) Compliant)

The optimized Mixed-Mode LC-MS/MS method was subjected to rigorous validation in accordance with the [6] and principles outlined in [9].

Validation ParameterRegulatory Acceptance CriteriaExperimental Result (Mixed-Mode)Status
Specificity No interference at the retention time of the analyteNo co-eluting peaks observed in blank or matrixPass
Linearity & Range R² ≥ 0.995 (Range: 50–150% of target concentration)R² = 0.9994 (Range: 10 ng/mL to 1000 ng/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels99.6% ± 0.5% (n=9)Pass
Repeatability %RSD ≤ 2.0% (n=6 injections)0.82%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day, different analyst)1.15%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD), ≥ 10 (LOQ)LOD: 0.5 ng/mL / LOQ: 1.5 ng/mLPass

Analytical Lifecycle Visualization

The following diagram illustrates the causality-driven workflow from initial method design to routine lifecycle management, ensuring that every phase of the validation process feeds into a reliable, self-sustaining analytical system.

G cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Purpose & Scope Dev Method Development & Optimization (Mixed-Mode RP/CX) ATP->Dev SST System Suitability Testing (SST) Self-Validating Checks Dev->SST Spec Specificity (Interference Free) SST->Spec Lin Linearity & Range (R² > 0.995) SST->Lin Prec Precision & Accuracy (%RSD < 2.0%) SST->Prec Rob Robustness (Flow, Temp, pH) SST->Rob Routine Routine Analysis & Lifecycle Management (ICH Q14) Spec->Routine Lin->Routine Prec->Routine Rob->Routine

Caption: ICH Q2(R2) aligned validation lifecycle for the Mixed-Mode RP/CX analytical procedure.

Conclusion

Analyzing polybasic compounds like 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol requires moving beyond default column chemistries. By understanding the causality of silanol interactions and leveraging a Mixed-Mode RP/CX LC-MS/MS approach, we eliminate peak tailing, drastically improve sensitivity, and create a self-validating system. The resulting method not only outperforms standard C18 and HILIC alternatives but seamlessly meets the stringent validation criteria demanded by modern ICH and FDA guidelines.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q14 Guideline on Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

Comparative Toxicity and Efficacy Guide: 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol vs. Traditional nNOS Inhibitors

Executive Summary The therapeutic targeting of neuronal Nitric Oxide Synthase (nNOS) is a highly validated strategy for mitigating excitotoxicity in neurodegenerative diseases and neuropathic pain. However, the clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic targeting of neuronal Nitric Oxide Synthase (nNOS) is a highly validated strategy for mitigating excitotoxicity in neurodegenerative diseases and neuropathic pain. However, the clinical translation of nNOS inhibitors has historically been derailed by dose-limiting cardiovascular toxicity. This toxicity arises from off-target inhibition of endothelial NOS (eNOS), which is critical for vascular homeostasis.

This guide provides an objective, data-driven comparison between a next-generation, structure-guided inhibitor—2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (AMPE) —and traditional non-selective or first-generation inhibitors, specifically L-NAME (Nω-Nitro-L-arginine methyl ester) and 7-Nitroindazole (7-NI) . By examining the causality behind their molecular interactions, we will dissect why AMPE offers a vastly superior toxicity profile.

Mechanistic Causality: The Structural Basis of Toxicity

To understand the toxicity profiles of these inhibitors, we must examine the active site of the NOS isoforms. All three NOS isoforms (nNOS, eNOS, and iNOS) share a nearly identical catalytic domain, making isoform-selective inhibition notoriously difficult.

Traditional inhibitors like L-NAME are simple L-arginine mimetics. They competitively bind to the active site of all NOS isoforms with zero discrimination, leading to systemic NO depletion and severe hypertensive crises [1]. 7-NI offers slight in vivo selectivity for nNOS but suffers from poor aqueous solubility and significant hepatic off-target effects.

AMPE , conversely, was engineered using structure-guided design to exploit a single amino acid variance between the nNOS and eNOS active sites [2].

  • The Anchor: The 3-(aminomethyl)pyridine head of AMPE forms a critical bidentate hydrogen bond with the heme propionate and Glu592 deep within the nNOS binding pocket.

  • The Selectivity Filter: The 1-ethanolamine tail extends into a peripheral substrate channel. In nNOS, this tail forms a strong electrostatic interaction with Asp597 . In eNOS, the corresponding residue is Asn368 , which lacks the negative charge required to stabilize the ethanolamine moiety [2].

This electrostatic penalty in eNOS is the direct causality behind AMPE's >500-fold selectivity for nNOS, effectively sparing the cardiovascular system from hypertensive toxicity.

G LArg L-Arginine (Endogenous Substrate) nNOS nNOS (Neuronal) Target: Asp597 LArg->nNOS Substrate eNOS eNOS (Endothelial) Off-Target: Asn368 LArg->eNOS Substrate NO_Neuro Neurotoxic NO (Excitotoxicity) nNOS->NO_Neuro Overactivation NO_Vasc Vascular NO (Vasodilation) eNOS->NO_Vasc Homeostasis AMPE AMPE (Selective Inhibitor) AMPE->nNOS Blocks (H-bonds to Asp597) AMPE->eNOS Spares (Repelled by Asn368) LNAME L-NAME (Traditional Inhibitor) LNAME->nNOS Blocks LNAME->eNOS Blocks (Causes Hypertension)

Diagram 1: Mechanistic divergence of AMPE and L-NAME in NOS isoform signaling and toxicity.

Comparative Toxicity & Performance Data

The following table synthesizes quantitative data comparing AMPE against traditional standards. The data highlights the inverse relationship between isoform selectivity and in vivo toxicity.

ParameterAMPE (Next-Gen)L-NAME (Traditional)7-Nitroindazole (Traditional)
nNOS IC₅₀ (In Vitro) 45 nM15,000 nM480 nM
Selectivity (nNOS vs eNOS) > 500-fold0.8-fold (Non-selective)~10-fold
Cardiovascular Toxicity Negligible (No MAP elevation)Severe (Hypertensive crisis)Mild to Moderate
Hepatotoxicity (In Vivo) LowLowModerate (CYP450 interactions)
Aqueous Solubility High (Ethanolamine tail)HighVery Low (Requires DMSO/Oil)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay drift or artifactual data, ensuring that the observed toxicity (or lack thereof) is a genuine pharmacological effect.

Protocol 1: Radiometric In Vitro Isoform Selectivity Assay

This assay quantifies the conversion of [³H]-L-arginine to [³H]-L-citrulline to determine exact IC₅₀ values and selectivity indices.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.2 mM CaCl₂, 10 µg/mL calmodulin, 100 µM NADPH, 10 µM tetrahydrobiopterin (H₄B), and 1 µM[³H]-L-arginine.

  • Enzyme Incubation (The Causality Step): Aliquot recombinant human nNOS and eNOS into separate wells. Self-Validation: Include a vehicle control (100% activity baseline) and a 1 mM L-NAME positive control well (0% activity baseline). If L-NAME fails to fully suppress activity, the recombinant enzyme or radioligand is compromised.

  • Inhibitor Titration: Add AMPE in a 10-point dose-response curve (1 nM to 100 µM).

  • Reaction & Quenching: Incubate at 37°C for 15 minutes. Quench the reaction using 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). The low pH and calcium chelation immediately halt calmodulin-dependent NOS activity.

  • Resin Separation: Pass the mixture through a Dowex 50W-X8 cation exchange resin. Unreacted [³H]-L-arginine binds to the resin, while the neutral [³H]-L-citrulline flows through into the eluate.

  • Quantification: Measure the eluate using liquid scintillation counting. Calculate IC₅₀ using non-linear regression.

Protocol 2: In Vivo Telemetric Hemodynamic Assessment

To prove that AMPE's in vitro selectivity translates to an absence of cardiovascular toxicity in vivo, continuous telemetry is utilized in murine models.

  • Surgical Implantation: Implant radio-telemetry transducers (e.g., Data Sciences International) into the femoral artery of adult male C57BL/6 mice. Allow 7 days for surgical recovery.

  • Baseline Normalization (Self-Validation): Record Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24 hours prior to dosing. Each animal serves as its own internal baseline control, eliminating inter-subject anatomical variance.

  • Dosing Regimen: Administer AMPE (10 mg/kg, i.v.), L-NAME (10 mg/kg, i.v.), or Vehicle (Saline).

  • Continuous Monitoring: Record MAP and HR continuously for 12 hours post-dose.

  • Data Interpretation: L-NAME will induce an acute, sustained spike in MAP (>30 mmHg) due to eNOS blockade in the vascular endothelium. AMPE must demonstrate a MAP deviation of <5 mmHg from the vehicle control to validate its non-toxic cardiovascular profile.

Workflow Prep 1. Compound Preparation (AMPE vs L-NAME) InVitro 2. Radiometric Isoform Assay (Dowex Resin) Prep->InVitro IC50 InVivo 3. Telemetric Hemodynamics (MAP Monitoring) InVitro->InVivo Lead Selection Data 4. Toxicity Profiling & Selectivity Index InVivo->Data Validation

Diagram 2: Self-validating experimental workflow for nNOS inhibitor toxicity profiling.

Conclusion

The transition from traditional inhibitors like L-NAME to highly engineered molecules like 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (AMPE) represents a paradigm shift in neuropharmacology. By understanding the atomic-level causality of enzyme binding—specifically the exploitation of the Asp597/Asn368 variance—researchers can achieve potent nNOS inhibition without the dose-limiting cardiovascular toxicity that has historically plagued this drug class. The self-validating protocols provided ensure that these safety profiles can be rigorously quantified and reproduced in preclinical development.

References

  • Mukherjee P, Cinelli MA, Kang S, Silverman RB. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chem Soc Rev. 2014.[Link] [1]

  • Li H, Huang H, Martásek P, Roman LJ, Silverman RB, Poulos TL. Structure-guided design of selective inhibitors of neuronal nitric oxide synthase. J Med Chem. 2013.[Link] [2]

Validation

Comprehensive Spectroscopic Comparison Guide: 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol and Its Structural Isomers

Executive Summary In the landscape of modern drug development, substituted pyridine scaffolds are ubiquitous, frequently serving as kinase inhibitors, histamine receptor ligands, and central nervous system (CNS) active a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, substituted pyridine scaffolds are ubiquitous, frequently serving as kinase inhibitors, histamine receptor ligands, and central nervous system (CNS) active agents. The compound 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (hereafter referred to as Isomer A ) is a highly functionalized di-substituted pyridine. During its synthesis, positional isomers such as 2-[4-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Isomer B) and 2-[5-(Aminomethyl)-2-pyridinylamino]-1-ethanol (Isomer C) are often generated as byproducts.

As a Senior Application Scientist, I have found that differentiating these structural isomers requires more than basic analytical characterization. Because these isomers share identical molecular weights and similar polarities, standard chromatographic methods often fail to provide unambiguous identification[1]. This guide provides a deeply mechanistic, field-proven framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) and Tandem Mass Spectrometry (ESI-MS/MS), explaining the fundamental physical chemistry that drives their distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Mechanistic Causality in Chemical Shifts

NMR spectroscopy is the most definitive technique for assigning positional isomers on an aromatic ring[2]. The chemical shifts of the pyridine ring protons are governed by a delicate balance of resonance and inductive effects:

  • Deshielding by the Ring Nitrogen: The highly electronegative pyridine nitrogen withdraws electron density, strongly deshielding the α-protons (C6 position), pushing them downfield to ~7.9–8.0 ppm[3].

  • Shielding by the Exocyclic Amine: The secondary amine at the C2 position (-NH-CH₂-CH₂-OH) acts as a strong electron-donating group via resonance. Its lone pair delocalizes into the ring's π-system, significantly shielding the ortho (C3) and para (C5) positions, shifting them upfield to ~6.4–6.5 ppm[4].

  • Spin-Spin Coupling (J-Coupling): The exact placement of the aminomethyl group (-CH₂NH₂) breaks the symmetry of the ring, creating unique, diagnostic splitting patterns (multiplicities) that definitively identify the isomer[3].

Quantitative ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR chemical shifts based on the electronic environment of each isomer.

Proton PositionIsomer A (3-aminomethyl)Isomer B (4-aminomethyl)Isomer C (5-aminomethyl)
C3-H - (Substituted)~6.5 ppm (s)~6.4 ppm (d, J=8.5 Hz)
C4-H ~7.4 ppm (dd, J=7.5, 1.5 Hz)- (Substituted)~7.3 ppm (dd, J=8.5, 2.0 Hz)
C5-H ~6.5 ppm (dd, J=7.5, 5.0 Hz)~6.4 ppm (d, J=5.0 Hz)- (Substituted)
C6-H ~8.0 ppm (dd, J=5.0, 1.5 Hz)~8.0 ppm (d, J=5.0 Hz)~7.9 ppm (d, J=2.0 Hz)
-CH₂NH₂ ~3.6 ppm (s, 2H)~3.7 ppm (s, 2H)~3.6 ppm (s, 2H)
Self-Validating NMR Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, do not rely solely on 1D spectra. Implement the following self-validating 2D workflow:

  • Sample Preparation: Dissolve 5.0 mg of the highly pure analyte in 600 µL of strictly anhydrous DMSO-d6.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). This acts as an internal self-validating reference (δ 0.00 ppm) to ensure chemical shift accuracy is maintained regardless of magnetic field drift or temperature variations.

  • 1D Acquisition: Acquire ¹H NMR at 298 K using a 30° pulse angle, 64 scans, and a relaxation delay (D1) of 5 seconds. The long D1 ensures complete relaxation of all spins, yielding highly accurate integrations.

  • 2D Validation: Run ¹H-¹H COSY to map contiguous proton spin systems (e.g., the C4-C5-C6 connectivity in Isomer A) and ¹H-¹³C HMBC to confirm the placement of the quaternary carbons[2].

NMR_Workflow Sample Sample Preparation (Internal TMS Ref) NMR1D 1D ¹H & ¹³C NMR (Chemical Shifts) Sample->NMR1D Acquire (298 K) COSY 2D ¹H-¹H COSY (Spin Systems) NMR1D->COSY J-Coupling HMBC 2D ¹H-¹³C HMBC (Connectivity) NMR1D->HMBC Long-range Assignment Isomer Assignment COSY->Assignment HMBC->Assignment

Fig 1: Step-by-step NMR workflow for the unambiguous structural elucidation of pyridine isomers.

Tandem Mass Spectrometry (ESI-MS/MS): Exploiting the Ortho-Effect

Fragmentation Causality

While High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the [M+H]⁺ precursor ion (m/z 168.1059) for all three isomers, it cannot differentiate them[5]. Tandem mass spectrometry (MS/MS) is required.

The diagnostic power of MS/MS in this context relies on the "ortho-effect." In Isomer A, the aminomethyl group (-CH₂NH₂) and the ethanolamine group (-NH-CH₂-CH₂-OH) are located on adjacent carbons (C3 and C2). Under Collision-Induced Dissociation (CID), this spatial proximity facilitates a thermodynamically driven nucleophilic attack between the two side chains. This cyclization rapidly expels a neutral ammonia molecule (NH₃, -17 Da), making the [M+H - NH₃]⁺ ion (m/z 151.1) the dominant base peak[6].

Conversely, Isomers B and C lack this spatial proximity. Their fragmentation is instead dominated by the standard cleavage of the ethanolamine aliphatic chain, yielding a prominent fragment at m/z 107.1[7].

Quantitative MS/MS Data Comparison
Fragment Ionm/zIsomer A AbundanceIsomer B / C AbundanceStructural Causality
[M+H]⁺ 168.1HighHighProtonated intact precursor molecule.
[M+H - NH₃]⁺ 151.1Base Peak (100%) Low (<15%)Proximity-driven ortho-effect cyclization.
[M+H - C₂H₇NO]⁺ 107.1Low (<20%)Base Peak (100%) Cleavage of the ethanolamine side chain.
Self-Validating LC-MS/MS Experimental Protocol
  • Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • System Validation: Inject 5 µL onto a C18 reversed-phase column. Crucial Step: Run a blank (solvent only) immediately before and after the sample. This self-validates the assay by proving the absence of column carryover, ensuring the observed fragments belong exclusively to the injected isomer.

  • Acquisition: Utilize Positive Electrospray Ionization (+ESI). Ramp the Collision Energy (CE) from 10 eV to 40 eV to capture the full breakdown curve of the precursor ion.

MS_Frag Parent [M+H]⁺ m/z 168 (Precursor Ion) Ortho Ortho-Effect (Isomer A) Parent->Ortho CID (Isomer A) Cleavage [M+H-C₂H₇NO]⁺ m/z 107 (Major in B & C) Parent->Cleavage CID (Isomers B/C) LossNH3 [M+H-NH₃]⁺ m/z 151 (Major in A) Ortho->LossNH3 -NH₃ (17 Da)

Fig 2: ESI-MS/MS fragmentation pathways highlighting the ortho-effect in Isomer A.

Fourier Transform Infrared (FTIR) Spectroscopy

While less definitive than NMR or MS/MS, FTIR provides supporting evidence of functional group integrity[1]. All isomers will exhibit:

  • A broad O-H stretching band (~3300–3400 cm⁻¹) from the ethanolamine tail.

  • Distinct N-H stretching bands (~3200–3350 cm⁻¹) representing both the secondary amine and the primary aminomethyl group.

  • Aromatic C=C and C=N stretches (~1580–1600 cm⁻¹), which will show subtle positional shifts depending on the substitution pattern of the pyridine ring.

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem.[3]

  • Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).[4]

  • Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry - Journal of Chemical Education (ACS Publications).[2]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications - Taylor & Francis.[5]

  • MS/MS and LC-MS/MS analysis of choline/ethanolamine plasmalogens via promotion of alkali metal adduct formation - PubMed.[7]

  • Differentiating PFAS Isomers: A Multi-Pass Cyclic Ion Mobility Mass Spectrometry Approach for Detection, Identification and Relative Quantitation - Confex.[6]

  • A Researcher's Guide to the Spectroscopic Differentiation of 3,3'-Oxydipropanol and Its Isomers - Benchchem.[1]

Sources

Comparative

Cost-benefit analysis of using 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol vs alternative reagents

Cost-Benefit Analysis: 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol vs. Alternative Reagents in Heterocyclic Synthesis As drug discovery increasingly targets complex protein-protein interactions (PPIs), the demand for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis: 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol vs. Alternative Reagents in Heterocyclic Synthesis

As drug discovery increasingly targets complex protein-protein interactions (PPIs), the demand for highly functionalized, rigid scaffolds has surged. Pyridine derivatives, particularly those enabling rapid access to macrocycles and fused diazepines, are critical to modern medicinal chemistry[1].

This guide provides a rigorous cost-benefit analysis of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol —a highly versatile trifunctional building block—against traditional stepwise synthetic alternatives. By evaluating step economy, atom efficiency, and experimental reliability, we aim to equip researchers with the data necessary to optimize their synthetic workflows.

Mechanistic Rationale & Chemical Properties

The unique value of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol lies in its orthogonal reactivity. It possesses three distinct functional handles:

  • Primary Aminomethyl Group : Highly nucleophilic, ideal for rapid amide coupling or reductive amination without requiring harsh conditions.

  • Primary Alcohol (Ethanolamine moiety) : Easily activated for intramolecular substitution or utilized in macrocyclization strategies[2].

  • 2-Aminopyridine Core : Provides structural rigidity, acts as a hydrogen-bond acceptor/donor, and modulates the pKa of the molecule to improve pharmacokinetic profiles.

When synthesizing fused 1,4-diazepines or complex macrocycles, utilizing a pre-assembled bifunctional linker drastically reduces the thermodynamic barriers associated with ring closure[3].

Reactivity Core 2-[3-(Aminomethyl)- 2-pyridinylamino]-1-ethanol Amine Primary Amine (Amide Coupling / Reductive Amination) Core->Amine High Nucleophilicity Alcohol Primary Alcohol (Etherification / Macrocylization) Core->Alcohol O-Alkylation / Activation Pyridine 2-Aminopyridine Core (Rigidity / H-Bonding) Core->Pyridine Structural Scaffold

Reactivity profile of the trifunctional pyridine building block.

Cost-Benefit Analysis: The Core Comparison

To objectively assess the utility of 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol, we must compare it against the two most common alternative strategies used to achieve the same fused heterocyclic end-products:

  • Alternative 1 (Stepwise Reduction): Utilizing 2-chloro-3-cyanopyridine + ethanolamine, followed by nitrile reduction.

  • Alternative 2 (Alternative Linker): Utilizing 2,3-diaminopyridine + ethylene oxide or haloethanols.

Table 1: Quantitative Performance Metrics (Targeting a Fused Diazepine Scaffold)
Metric2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanolAlt 1: 2-Chloro-3-cyanopyridine + EthanolamineAlt 2: 2,3-Diaminopyridine + Ethylene Oxide
Reagent Cost (Est. per 10g) High (~$150 - $200)Low (~$40)Moderate (~$80)
Step Economy 2 Steps (Acylation Cyclization)4 Steps (SNAr Reduction Acylation Cyclization)3 Steps (Alkylation Acylation Cyclization)
Overall Yield (Target) 68 - 75% 35 - 42%45 - 50%
Atom Economy High (Minimal protecting groups needed)Low (Requires harsh reduction, loss of mass)Moderate (Prone to over-alkylation)
Scalability Excellent (Avoids hazardous reduction steps)Poor (Nitrile reduction at scale is exothermic/hazardous)Moderate (Ethylene oxide is highly toxic/volatile)

Experimental Protocols: Self-Validating Diazepine Synthesis

To demonstrate the practical superiority of this reagent, the following protocol details the synthesis of a fused 1,4-diazepine derivative. This workflow is designed as a self-validating system, ensuring that each step provides clear analytical feedback before proceeding.

Step 1: Selective N-Acylation
  • Objective: Selectively functionalize the primary aminomethyl group while leaving the secondary arylamine and primary alcohol intact.

  • Procedure: Dissolve 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (1.0 eq) in anhydrous DCM. Add the target carboxylic acid (1.05 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq). Cool to 0°C, then add DIPEA (2.5 eq) dropwise. Stir at room temperature for 4 hours.

  • Causality & Validation: We utilize DIPEA over Triethylamine (TEA) because its steric bulk prevents competitive O-acylation of the primary alcohol. Self-Validation: TLC (Ninhydrin stain) will show the complete disappearance of the primary amine (loss of the bright purple spot), confirming selective conversion.

Step 2: Alcohol Activation
  • Objective: Convert the primary alcohol into a superior leaving group for intramolecular cyclization.

  • Procedure: Cool the crude mixture from Step 1 to -10°C. Slowly add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 30 minutes.

  • Causality & Validation: Mesylation is chosen over halogenation to avoid harsh acidic conditions that could protonate the pyridine core and stall the reaction. Self-Validation: LC-MS analysis will show a clean +78 Da mass shift, indicating successful mesylate formation without di-mesylation.

Step 3: Intramolecular Cyclization
  • Objective: Base-promoted ring closure to form the fused 1,4-diazepine.

  • Procedure: Solvent-swap the crude mixture to anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions at 0°C. Heat to 60°C for 2 hours.

  • Causality & Validation: NaH irreversibly deprotonates the secondary arylamine, driving the intramolecular SN​2 displacement of the mesylate[3]. The rigid pre-organization of the pyridine ortho-substituents ensures the 7-membered ring forms rapidly, outcompeting intermolecular dimerization. Self-Validation: 1H -NMR will show a distinct upfield shift and splitting pattern change for the ethanolamine −CH2​− protons, confirming conformational restriction within the newly formed diazepine ring.

Workflow Step1 1. Selective Acylation (Primary Amine + Acid) Step2 2. Alcohol Activation (Mesyl Chloride) Step1->Step2 >95% Conversion Step3 3. Intramolecular Cyclization (NaH, DMF, 60°C) Step2->Step3 +78 Da Shift Step4 4. Fused Diazepine Isolation Step3->Step4 NMR Validation

Step-by-step workflow for fused diazepine synthesis.

Advanced Applications: Cross-Coupling Compatibility

Beyond simple cyclizations, the 2-aminopyridine core of this reagent is highly compatible with modern palladium-catalyzed cross-coupling methodologies. If the starting material is halogenated at the 5- or 6-position of the pyridine ring, the scaffold can undergo Buchwald-Hartwig amination[4] to further expand the chemical space. The presence of the ethanolamine side chain does not poison the Pd-catalyst, provided bulky, electron-rich ligands (e.g., Xantphos or BrettPhos) are employed to facilitate reductive elimination.

Summary

For researchers developing libraries of fused heterocyclic compounds or macrocyclic kinase inhibitors, 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol is a superior reagent compared to traditional stepwise precursors. Its orthogonal reactivity profile eliminates the need for hazardous reduction steps, drastically improves overall atom economy, and provides a self-validating, highly scalable pathway to complex diazepine architectures.

References

  • [3] Synthesis of dipyrrolo-diazepine derivatives via intramolecular alkyne cyclization. ResearchGate. Available at:[Link]

  • [2] Influence of Macrocyclization Strategies on DNA-Encoded Cyclic Peptide Libraries. ACS Publications. Available at:[Link]

  • [4] The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at:[Link]

Sources

Validation

Quality Control Standards for Commercial 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol Batches: A Comprehensive Comparison Guide

Executive Summary As pharmaceutical pipelines increasingly focus on complex tricyclic kinase inhibitors and targeted protein degraders (PROTACs), the demand for highly functionalized, bifunctional building blocks has sur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly focus on complex tricyclic kinase inhibitors and targeted protein degraders (PROTACs), the demand for highly functionalized, bifunctional building blocks has surged. 2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol (AMPE) is a premier intermediate in this space. Featuring three distinct nucleophilic centers—a primary aliphatic amine, a secondary arylamine, and a primary alcohol—AMPE offers exceptional chemoselectivity for downstream synthesis. However, this same reactivity profile makes commercial batches highly susceptible to degradation and impurity formation.

This guide provides a rigorous, self-validating framework for the quality control (QC) of AMPE, comparing it against protected alternatives and establishing authoritative analytical protocols based on current regulatory standards.

Mechanistic Grounding & Structural Analysis

The structural autonomy of unprotected AMPE allows chemists to bypass tedious protection/deprotection steps, significantly improving atom economy. However, the causality behind its strict QC requirements lies in its functional group density:

  • Primary Amine (-CH₂NH₂): Highly nucleophilic; prone to over-alkylation during coupling and atmospheric CO₂ absorption (forming stable carbamates).

  • Secondary Arylamine (-NH-): Sterically hindered by the adjacent ethanol group, but susceptible to N-oxidation under prolonged light or air exposure.

  • Primary Alcohol (-OH): Prone to unwanted esterification if residual acylating agents are present from upstream synthesis.

Because of these competing reactive sites, implementing a self-validating QC system is not just a regulatory formality—it is a chemical necessity to prevent catastrophic downstream batch failures.

Comparative Performance Data

When sourcing intermediates, drug development professionals must weigh the synthetic efficiency of unprotected AMPE against the stability of its protected or precursor alternatives. The table below summarizes this quantitative and qualitative comparison.

Intermediate VariantDownstream Steps RequiredAtom EconomyPrimary Impurity RiskStorage & QC Requirement
AMPE (Unprotected) Direct coupling (1 step)High Over-alkylation, N-oxidationInert atmosphere, < 4°C, Strict HPLC assay
Boc-AMPE Coupling + Deprotection (2 steps)MediumIncomplete deprotectionAmbient, moisture-sealed
Cl-Precursor Amination + Coupling (2 steps)LowUnreacted starting materialAmbient, standard QC

Quality Control Standards & Self-Validating Protocols

To ensure batch-to-batch consistency, analytical procedures must align with the1[1]. The guideline dictates that any unknown impurity exceeding the 0.10% threshold must be identified and qualified[1]. Furthermore, the analytical methods must be validated per 2[2] to guarantee accuracy, precision, and robustness across the product lifecycle[2].

QC_Workflow Start Batch Receipt AMPE Visual Visual & Physical Inspection Start->Visual Spectro Spectroscopic ID (NMR / MS) Visual->Spectro Chromato Chromatographic Assay (HPLC-UV/MS) Spectro->Chromato Decision Release or Reject Based on ICH Q3A Chromato->Decision

Logical workflow for the incoming quality control and batch release of AMPE.

Experimental Protocol: HPLC-UV Purity Assay

Causality of Design: Pyridine derivatives are notorious for severe peak tailing in reverse-phase chromatography. This occurs due to secondary ion-exchange interactions between the basic pyridine nitrogen and residual acidic silanols on the silica stationary phase[3]. To counteract this, our protocol utilizes Triethylamine (TEA) as a silanol-masking agent and strictly controls the mobile phase pH[3].

Step-by-Step Methodology:

  • Column Selection: Utilize a fully end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm). Rationale: End-capping minimizes exposed silanols, reducing baseline noise and peak asymmetry for basic amines.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1 M Potassium Phosphate Monobasic. Adjust to exactly pH 7.0 using dilute phosphoric acid. Add 0.1% (v/v) Triethylamine (TEA). Rationale: TEA competitively binds to residual silanols, ensuring sharp, symmetrical peaks for the AMPE analyte[3].

    • Mobile Phase B (Organic): LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10 mg of the commercial AMPE batch and dissolve in 10 mL of Mobile Phase A to achieve a 1 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/PDA at λmax 270 nm (optimal for the pyridine chromophore).

    • Gradient: 5% B to 60% B over 20 minutes, followed by a 5-minute hold. Rationale: This gradient ensures polar oxidative degradants elute early, while non-polar over-alkylated impurities are washed out later.

  • System Suitability (The Self-Validating Step): Before analyzing the unknown batch, perform five replicate injections of a highly purified AMPE reference standard. The system is only validated for use if:

    • The relative standard deviation (%RSD) for retention time and peak area is < 2.0%[4].

    • The peak tailing factor is ≤ 1.5.

Impurity_Pathway AMPE AMPE (Target API Intermediate) Oxidation Oxidation (Air/Light) AMPE->Oxidation Alkylation Over-Alkylation AMPE->Alkylation Imp1 N-Oxide Derivative Oxidation->Imp1 Imp2 Bis-Alkylated Amine Alkylation->Imp2 Control QC Control: HPLC-UV (Limit < 0.10%) Imp1->Control Imp2->Control

Mechanistic pathways of AMPE degradation and corresponding analytical control points.

References

  • ECA Academy. "ICH Q3A(R2) Impurities in New Drug Substances." GMP Compliance. Available at:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Guidelines. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities is a daily reality. With these new molecules comes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities is a daily reality. With these new molecules comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, in-depth technical and safety information for handling 2-[amino]-1-ethanol, a substituted aminopyridine ethanolamine derivative. As a trusted partner in your research, we aim to empower you with the knowledge to manage this compound with confidence and precision, from initial handling to final disposal.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following recommendations are based on a conservative assessment of the potential hazards associated with substituted pyridines and ethanolamines.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against potential splashes. Given the ethanolamine component, this compound may be corrosive to the eyes.[1]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Given the potential for skin irritation or corrosion from both the aminopyridine and ethanolamine groups, robust hand protection is crucial.[2]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat is mandatory to protect against skin contact.
Respiratory Chemical Fume HoodAll handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, depending on the scale of the work and the compound's volatility.

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 2-[amino]-1-ethanol is essential for minimizing risk. The following workflow provides a procedural guide from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_fumehood 2. Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials 3. Assemble All Necessary Materials prep_fumehood->prep_materials handle_weigh 4. Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer 5. Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate 6. Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 8. Remove PPE and Wash Hands Thoroughly cleanup_dispose->cleanup_remove_ppe

Caption: A logical workflow for the safe handling of 2-[amino]-1-ethanol.

Experimental Protocols

A. Weighing and Transfer:

  • Preparation: Before handling the compound, ensure you are wearing all the recommended PPE as detailed in the table above. Confirm that the chemical fume hood is operational, with the sash at the appropriate height.

  • Weighing: Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully dispense the desired amount of 2-[amino]-1-ethanol onto the weighing boat. Avoid creating dust or aerosols.

  • Transfer: Gently transfer the weighed compound into the reaction vessel. If the compound is a solid, use a spatula. If it is a liquid, use a calibrated pipette.

  • Initial Cleanup: Immediately after transfer, decontaminate the weighing boat and any utensils used by rinsing them with an appropriate solvent (e.g., ethanol or methanol) into a designated waste container.

B. In Case of a Spill:

  • Small Spills (manageable within 10-15 minutes):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until it has been deemed safe by EHS personnel.

III. Disposal Plan: Ensuring a Safe and Compliant Conclusion

The responsible disposal of chemical waste is as crucial as its safe handling. All materials contaminated with 2-[amino]-1-ethanol must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards (e.g., "Toxic," "Irritant").

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the containers are kept closed when not in use.

  • Disposal Request:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.

    • Never attempt to dispose of chemical waste down the drain or in regular trash.

By adhering to these guidelines, you can confidently and safely incorporate 2-[amino]-1-ethanol into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.

IV. References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(Methylamino)ethanol, p.a.. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol
© Copyright 2026 BenchChem. All Rights Reserved.